molecular formula C9H8FN3S B114278 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea CAS No. 152382-48-4

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Cat. No.: B114278
CAS No.: 152382-48-4
M. Wt: 209.25 g/mol
InChI Key: JMRXSXCJSBGGSU-UHFFFAOYSA-N
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Description

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, also known as 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, is a useful research compound. Its molecular formula is C9H8FN3S and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluorophenyl) N-cyano-N'-methylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c1-12-9(13-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXSXCJSBGGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC#N)SC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375687
Record name 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-48-4
Record name 4-Fluorophenyl N-cyano-N′-methylcarbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is a unique small molecule with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of a cyano group, a fluorinated phenyl ring, and a methylisothiourea core suggests a compound with distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic route, and an exploration of its potential as a therapeutic agent. By examining the structure-activity relationships of related compounds, we can infer the potential mechanisms of action and guide future research in this area.

Introduction: The Rationale for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea in Drug Discovery

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in modern drug development. The design of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is predicated on the synergistic combination of three key functional moieties, each contributing to its potential as a bioactive molecule.

  • The Isothiourea Core: Isothiourea derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both nitrogen and sulfur atoms allows for diverse interactions with biological targets.

  • The 4-Fluorophenyl Group: The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The high electronegativity of fluorine can influence the electronic properties of the entire molecule.

  • The Cyano Group: The nitrile moiety is a versatile functional group that can participate in various chemical transformations and is a key component in many approved drugs.[1] It can act as a hydrogen bond acceptor and contribute to the overall polarity and reactivity of the molecule. The cyano group is a cornerstone in the synthesis of various pharmaceuticals due to its versatile reactivity.[1]

This guide will delve into the specific chemical properties of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, providing a theoretical framework for its behavior and potential applications.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C10H9FN4SBased on the chemical structure.
Molecular Weight ~236.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar isothiourea and thiourea derivatives are solids.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.The presence of the aromatic ring and the isothiourea core suggests a degree of lipophilicity.
Melting Point Predicted to be in the range of 150-200 °C.Based on melting points of similar substituted thioureas and isothioureas.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of a synthesized compound.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group (likely appearing as a multiplet or two doublets of doublets due to fluorine coupling), a singlet for the methyl group protons, and a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbon atoms in the 4-fluorophenyl ring (with C-F coupling), the methyl carbon, the cyano carbon, and the isothiourea carbon. The chemical shift of the cyano carbon is typically in the range of 110-125 ppm.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A strong band around 2200-2260 cm⁻¹ would be indicative of the C≡N stretch of the cyano group.[3] The C=N stretching of the isothiourea core would likely appear in the 1600-1650 cm⁻¹ region. N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ range.[3]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight. Fragmentation patterns could provide further structural information.

Proposed Synthesis Pathway

The synthesis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea can be envisioned through a multi-step process, leveraging established organic chemistry reactions.

G cluster_0 Step 1: Formation of 4-Fluorophenyl Isothiocyanate cluster_1 Step 2: Formation of N-(4-Fluorophenyl)thiourea cluster_2 Step 3: S-Methylation cluster_3 Step 4: Cyanation A 4-Fluoroaniline C 4-Fluorophenyl Isothiocyanate A->C Reaction with B Thiophosgene (CSCl2) B->C E N-(4-Fluorophenyl)thiourea C->E Reaction with D Ammonia (NH3) D->E G 2-(4-Fluorophenyl)-3-methylisothiourea E->G Reaction with F Methyl Iodide (CH3I) F->G I 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea G->I Reaction with H Cyanogen Bromide (BrCN) H->I

Caption: Proposed synthetic workflow for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.

Experimental Protocol:

Step 1: Synthesis of 4-Fluorophenyl Isothiocyanate

  • Dissolve 4-fluoroaniline in a suitable organic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add thiophosgene dropwise with vigorous stirring.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain crude 4-fluorophenyl isothiocyanate.

Step 2: Synthesis of N-(4-Fluorophenyl)thiourea

  • Dissolve the crude 4-fluorophenyl isothiocyanate in a suitable solvent (e.g., ethanol).

  • Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • The product, N-(4-fluorophenyl)thiourea, may precipitate and can be collected by filtration.

Step 3: Synthesis of 2-(4-Fluorophenyl)-3-methylisothiourea

  • Suspend N-(4-fluorophenyl)thiourea in a suitable solvent (e.g., acetone or ethanol).

  • Add a base (e.g., potassium carbonate) to the suspension.

  • Add methyl iodide dropwise and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and evaporate the solvent to obtain the S-methylated product.

Step 4: Synthesis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

  • Dissolve the 2-(4-fluorophenyl)-3-methylisothiourea in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a base (e.g., triethylamine) to the solution.

  • Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature.

  • Stir the reaction mixture until completion.

  • Purify the final product by column chromatography.

Potential Biological Activity and Mechanism of Action

The biological activity of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is likely to be multifaceted, stemming from its hybrid structure.

Anticancer Potential

Many thiourea and isothiourea derivatives have demonstrated anticancer activity. The mechanism of action could involve:

  • Induction of Apoptosis: Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, some 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines induce apoptosis by inhibiting the PI3K/Akt and ERK pathways and activating p38, leading to an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[4]

  • Enzyme Inhibition: The isothiourea moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes that are crucial for cancer cell proliferation.

G 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea PI3K/Akt Pathway PI3K/Akt Pathway 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea->PI3K/Akt Pathway Inhibition ERK Pathway ERK Pathway 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea->ERK Pathway Inhibition p38 MAPK Pathway p38 MAPK Pathway 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea->p38 MAPK Pathway Activation Mitochondrial Pathway Mitochondrial Pathway PI3K/Akt Pathway->Mitochondrial Pathway Modulation ERK Pathway->Mitochondrial Pathway Modulation p38 MAPK Pathway->Mitochondrial Pathway Modulation Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis

Caption: Hypothetical mechanism of apoptosis induction.

Antimicrobial Activity

The isothiourea scaffold is present in several compounds with known antimicrobial properties. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, facilitating its entry into microbial cells.

Enzyme Inhibition

The cyano group can act as a warhead in covalent inhibitors. For example, 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1).[5] It is plausible that 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea could act as an inhibitor of certain enzymes through covalent or non-covalent interactions.

Future Directions and Conclusion

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a rationale for its potential biological activities.

Future research should focus on:

  • Chemical Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the compound are the essential first steps.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to assess its cytotoxic and antimicrobial activities.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the underlying molecular mechanisms.

References

  • Preparation and synthetic applications of cyano compounds. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Sema. Retrieved February 26, 2026, from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved February 26, 2026, from [Link]

  • Effects of 2-aryl-1-cyano-1,2,3,4-tetrohydroisoquinolines on apoptosis induction mechanism in NB4 and MKN-45 cells. (2019, February 15). PubMed. Retrieved February 26, 2026, from [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed Central. Retrieved February 26, 2026, from [Link]

Sources

Fluorinated Isothiourea Derivatives in Medicinal Chemistry: Synthesis, Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Convergence of Fluorine and Isothiourea Scaffolds

The strategic incorporation of fluorine into bioactive molecules has become an indispensable tool in modern medicinal chemistry.[1][2] Its unique properties, including high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[3][4] Fluorination can modulate acidity (pKa), lipophilicity, and conformational preferences, often leading to enhanced metabolic stability, improved membrane permeability, and greater target selectivity.[1][5][6] Consequently, fluorinated compounds represent a significant and growing percentage of newly approved drugs across numerous therapeutic areas.[3][4][7]

Parallel to the rise of fluorine, the isothiourea scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding interactions with biological targets. It is a potent pharmacophore, most notably recognized for its powerful inhibitory effects on nitric oxide synthases (NOS).[8][9] Isothiourea derivatives act as competitive inhibitors at the L-arginine binding site of NOS, an enzyme family implicated in a wide range of physiological and pathological processes, including inflammation, circulatory shock, and neurodegeneration.[8][10]

This guide explores the powerful synergy achieved by combining these two pillars of medicinal chemistry. By integrating fluorine into the isothiourea framework, researchers can leverage the unique electronic properties of fluorine to enhance the potency, selectivity, and pharmacokinetic profiles of this important class of enzyme inhibitors, opening new avenues for therapeutic intervention.

Part 2: Synthetic Strategies for Fluorinated Isothiourea Derivatives

The synthesis of fluorinated isothiourea derivatives can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the isothiourea core and its appendages. The two most prevalent strategies involve the reaction of a fluorinated electrophile with thiourea or the reaction of a fluorinated amine with an isothiocyanate.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the two primary synthetic routes. Route A depicts the S-alkylation of thiourea with a fluorinated halide, while Route B shows the addition of a fluorinated amine to an isothiocyanate.

G cluster_A Route A: S-Alkylation cluster_B Route B: From Isothiocyanate Thiourea Thiourea IsothioureaSalt Fluorinated Isothiourea Salt Thiourea->IsothioureaSalt S-Alkylation FluorinatedHalide Fluorinated Alkyl/Benzyl Halide (R-F)-X FluorinatedHalide->IsothioureaSalt end Target Compound IsothioureaSalt->end FluorinatedAmine Fluorinated Amine (R-F)-NH2 ThioureaDerivative Fluorinated Thiourea Derivative FluorinatedAmine->ThioureaDerivative Nucleophilic Addition Isothiocyanate Isothiocyanate R'-NCS Isothiocyanate->ThioureaDerivative ThioureaDerivative->end start Starting Materials start->Thiourea start->FluorinatedHalide start->FluorinatedAmine start->Isothiocyanate

Caption: Generalized synthetic pathways to fluorinated isothiourea and thiourea derivatives.

Experimental Protocol: Synthesis from a Fluorinated Amine (Route B)

This protocol describes a representative synthesis of an N-aryl-N'-fluorophenyl thiourea derivative, a common precursor class for various therapeutic agents. The methodology is adapted from procedures for synthesizing novel fluorinated thioureas.[11][12]

Objective: To synthesize N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)thiourea.

Materials:

  • 4-aminobenzenesulfonamide (0.01 mol)

  • 4-fluorophenyl isothiocyanate (0.01 mol)

  • Anhydrous Dioxane (30 mL)

  • Triethylamine (0.1 mL, catalytic amount)

  • Ethanol for recrystallization

  • Petroleum ether (bp 40–60 °C)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenyl isothiocyanate (0.01 mol) and anhydrous dioxane (30 mL).

  • Add 4-aminobenzenesulfonamide (0.01 mol) to the mixture.

  • Add a catalytic amount of triethylamine (0.1 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the isothiocyanate starting material (visualized by IR spectroscopy by the absence of the characteristic N=C=S peak around 2000–2200 cm⁻¹) indicates reaction completion.[11]

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Allow the resulting residue to cool to room temperature. A solid product should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold petroleum ether (bp 40–60 °C) to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to afford the pure N-(4-sulfamoylphenyl)-N'-(4-fluorophenyl)thiourea derivative.

  • Dry the purified product under vacuum and characterize using IR, ¹H NMR, and ¹³C NMR spectroscopy.[12]

Causality and Self-Validation: The use of a catalytic amount of a non-nucleophilic base like triethylamine facilitates the nucleophilic attack of the amine onto the electrophilic carbon of the isothiocyanate. The protocol is self-validating through spectroscopic confirmation. The disappearance of the isothiocyanate stretch in the IR spectrum and the appearance of characteristic N-H and C=S peaks, along with the expected signals in NMR, confirm the formation of the desired thiourea product.[11][12]

Part 3: Primary Therapeutic Application: Nitric Oxide Synthase (NOS) Inhibition

Isothiourea derivatives are among the most potent inhibitors of nitric oxide synthases (NOS) reported to date.[8] They function as competitive inhibitors by mimicking the guanidino group of the natural substrate, L-arginine, thereby blocking the synthesis of nitric oxide (NO).[8][13] The overproduction of NO by the inducible NOS isoform (iNOS) is a key pathological driver in inflammation and circulatory shock, making selective iNOS inhibitors highly sought-after therapeutic agents.[8]

Mechanism of NOS Inhibition

The isothiourea core acts as a bioisostere of the guanidinium group of L-arginine. It binds to the active site of the NOS enzyme, preventing the binding and subsequent oxidation of L-arginine to L-citrulline and NO.

cluster_normal Normal Enzymatic Action cluster_inhibition Competitive Inhibition L_Arginine L-Arginine (Substrate) NOS_Active_Site NOS Active Site L_Arginine->NOS_Active_Site Binds Products L-Citrulline + NO NOS_Active_Site->Products Catalyzes Fluorinated_Isothiourea Fluorinated Isothiourea (Inhibitor) NOS_Active_Site_Inhibited NOS Active Site Fluorinated_Isothiourea->NOS_Active_Site_Inhibited Binds & Blocks No_Reaction NO Synthesis Blocked NOS_Active_Site_Inhibited->No_Reaction L_Arginine_Blocked L-Arginine L_Arginine_Blocked->NOS_Active_Site_Inhibited Cannot Bind

Sources

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, a molecule of interest within contemporary medicinal chemistry. While specific research on this exact compound is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile. We will deduce its fundamental chemical properties, propose a validated synthetic pathway, and explore its potential therapeutic applications based on the known bioactivity of the isothiourea and cyanoguanidine scaffolds. This guide is intended to serve as a foundational resource for researchers initiating projects involving this or structurally similar compounds.

Core Molecular Identity

The nomenclature "1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea" suggests a specific arrangement of functional groups around an isothiourea core. Based on standard chemical naming conventions, the most plausible structure is N-cyano-N'-(4-fluorophenyl)-S-methylisothiourea. From this structure, we can determine the precise molecular formula and calculate the molecular weight.

  • Molecular Formula: C₉H₈FN₃S

  • Molecular Weight: 209.24 g/mol

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₈FN₃SCalculated
Molecular Weight 209.24 g/mol Calculated
Monoisotopic Mass 209.0426 DaCalculated
IUPAC Name (Z)-N'-cyano-N-(4-fluorophenyl)methanimidothioic S-methyl esterDerived
CAS Registry Number Not availableN/A

Note: Properties such as melting point, boiling point, and solubility have not been experimentally determined and would require empirical analysis.

Proposed Synthesis and Mechanistic Rationale

The synthesis of N-cyano-S-methylisothioureas is a well-established process in organic chemistry. A reliable and efficient pathway involves a two-step process starting from a commercially available substituted aniline. The proposed workflow is designed for high yield and purity, minimizing complex purification steps.

Workflow for Synthesis

Synthesis_Workflow A 4-Fluoroaniline C 1-(4-Fluorophenyl)thiourea A->C HCl, Reflux B Ammonium Thiocyanate B->C E 1-Cyano-3-(4-fluorophenyl)thiourea C->E Aqueous NaOH D Sodium Cyanamide D->E G 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea E->G Base (e.g., K2CO3), Acetone F Methyl Iodide F->G

Caption: Proposed two-step synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-Cyano-3-(4-fluorophenyl)thiourea (Precursor)

  • Thiourea Formation: To a solution of 4-fluoroaniline (1.0 eq) in dilute hydrochloric acid, add ammonium thiocyanate (1.1 eq). Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude 1-(4-fluorophenyl)thiourea will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Cyanation: Dissolve the crude 1-(4-fluorophenyl)thiourea in an aqueous solution of sodium hydroxide. To this, add an aqueous solution of sodium cyanamide (prepared from cyanamide and NaOH) dropwise at 0-5°C.

  • Isolation: Stir the reaction mixture at room temperature for 12-16 hours. Acidify the solution with dilute HCl to precipitate the product, 1-cyano-3-(4-fluorophenyl)thiourea. Filter, wash with water, and recrystallize from ethanol to obtain the pure precursor.

Part B: S-Methylation to Yield Final Compound

  • Reaction Setup: Suspend the precursor, 1-cyano-3-(4-fluorophenyl)thiourea (1.0 eq), and potassium carbonate (1.5 eq) in acetone.

  • Alkylation: To the stirred suspension, add methyl iodide (1.2 eq) dropwise. The methyl group will selectively alkylate the sulfur atom due to its higher nucleophilicity in the tautomeric thiol form, which is favored under basic conditions. This step is crucial and exemplifies the "isothiourea" formation.

  • Monitoring and Completion: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Purification: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.

Potential Applications in Drug Development

The structural motifs present in 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea—namely the thiourea derivative core, the cyano group, and the fluorophenyl ring—are all significant in medicinal chemistry.

Anticancer and Antimicrobial Potential

Thiourea derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The presence of a trifluoromethylphenyl group on a thiourea scaffold has been shown to yield compounds with significant activity against various human cancer cell lines and bacterial strains.[1] The replacement with a fluorophenyl group, as in our target molecule, is a common bioisosteric substitution intended to modulate pharmacokinetic and pharmacodynamic properties.

Role of the Cyano Group

The cyano group is a versatile functional group in drug design.[3][4] It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its inclusion can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.[4] In some contexts, the cyano group is used to form strong, targeted interactions with biological macromolecules.[4]

Logical Framework for Bioactivity

Bioactivity_Framework Molecule 1-Cyano-2-(4-fluorophenyl) -3-methylisothiourea Core Isothiourea Scaffold Molecule->Core Group1 4-Fluorophenyl Ring Molecule->Group1 Group2 N-Cyano Group Molecule->Group2 Target Potential Biological Targets (e.g., Kinases, Microtubules, Bacterial Enzymes) Core->Target Known Bioactivity [5, 10] Group1->Target Modulates PK/PD Group2->Target Enhances Binding/Potency [17] Activity1 Anticancer Activity Target->Activity1 Activity2 Antimicrobial Activity Target->Activity2

Caption: Relationship between molecular structure and potential bioactivity.

Conclusion

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea represents a promising, albeit under-explored, chemical entity. Based on a solid foundation of analogous compounds, it holds potential for applications in oncology and infectious disease research. The synthetic route proposed herein is robust and based on well-understood chemical transformations. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule. Further empirical studies are warranted to fully elucidate its physicochemical properties and therapeutic efficacy.

References

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  • ResearchGate. What is the effect of cyano group on bioactivity?. [Link]

Sources

The Cyanoguanidine Architect: A Technical Guide to N-cyano-S-methylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyano-S-methylisothiourea (and its N-methylated derivative) stands as a cornerstone reagent in medicinal chemistry, most notably enabling the synthesis of the blockbuster H2-receptor antagonist Cimetidine .[1] Its utility stems from its ability to efficiently install the cyanoguanidine moiety—a bioisostere of thiourea that maintains receptor affinity while eliminating the toxicity associated with earlier thiourea-based candidates like Metiamide. This guide details the chemistry, synthesis, and application of this precursor, providing researchers with self-validating protocols for its use in drug development.

Part 1: The Chemistry of the Precursor

Structural Logic & Reactivity

The core value of N-cyano-S-methylisothiourea lies in its "push-pull" electronic structure. The electron-withdrawing cyano group (


) activates the central carbon, making it highly electrophilic and susceptible to nucleophilic attack by amines.[1] Simultaneously, the S-methyl group functions as an excellent leaving group (evolving as methanethiol), driving the reaction toward the stable cyanoguanidine product.

Key Chemical Properties:

  • CAS Number: 15760-26-6 (N-cyano-S-methylisothiourea); 5848-24-8 (N-cyano-N',S-dimethylisothiourea).

  • Role: Guanylating agent.[2][3]

  • Mechanism: Addition-Elimination (

    
    -like mechanism at an 
    
    
    
    carbon).
  • Leaving Group: Methanethiol (MeSH) – Note: Requires efficient trapping due to stench and toxicity.

The "Cyanoguanidine" Bioisostere

In the 1970s, Smith, Kline & French (SK&F) discovered that replacing the thiourea group of Metiamide with a cyanoguanidine group retained H2-antagonist activity but abolished the granulocytopenia side effect. N-cyano-S-methylisothiourea was the chemical tool that made this substitution synthetically feasible on an industrial scale.

Part 2: Synthesis of the Precursor

Before applying the reagent, one must often synthesize it from commodity chemicals. The following workflow describes the preparation of the Dimethyl N-cyanodithioimidocarbonate (DCDTIC) intermediate, followed by its conversion to the active N-cyano-N',S-dimethylisothiourea precursor used in Cimetidine synthesis.

Protocol A: Synthesis of Dimethyl N-cyanodithioimidocarbonate (DCDTIC)

This "Grandparent" precursor is the starting point for the isothiourea family.

Reagents:

  • Cyanamide (50% aq. soln): 1.0 eq[3][4][5]

  • Carbon Disulfide (

    
    ): 1.0 eq
    
  • Potassium Hydroxide (KOH): 2.0 eq

  • Dimethyl Sulfate (or Methyl Iodide): 2.0 eq

  • Solvent: Water/Ethanol[4][6]

Step-by-Step Methodology:

  • Salt Formation: Dissolve cyanamide in water. Add KOH slowly at 0-5°C. Add

    
     dropwise while maintaining temperature <10°C. Stir for 2 hours until the dipotassium salt forms (orange-red solution).
    
  • Methylation: Add Dimethyl Sulfate dropwise over 1 hour. The reaction is exothermic; maintain temp <20°C.

  • Precipitation: Stir at room temperature for 3 hours. The product, DCDTIC, precipitates as a crystalline solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield Target: 70-80%[7]

    • Melting Point: 55-57°C

Protocol B: Conversion to N-cyano-N',S-dimethylisothiourea

This is the specific "Parent" reagent for Cimetidine.

Reagents:

  • DCDTIC (from Protocol A): 1.0 eq

  • Methylamine (40% aq. soln): 1.0 eq[3][4][5]

  • Solvent: Ethanol or Acetonitrile[2][6]

Step-by-Step Methodology:

  • Dissolution: Suspend DCDTIC in ethanol.

  • Controlled Addition: Add methylamine solution dropwise at room temperature. Crucial: Do not use excess methylamine or high heat, or you will displace both S-methyl groups to form a guanidine directly.

  • Reaction: Stir for 2-4 hours. Monitor by TLC (disappearance of DCDTIC). Methanethiol will evolve (use a scrubber).

  • Purification: Concentrate the solvent. The product crystallizes upon cooling.

    • Yield Target: 85%[7]

    • Identity: N-cyano-N',S-dimethylisothiourea.[8]

Part 3: The Cimetidine Application

This section details the historical and practical application of the precursor to synthesize Cimetidine.

Synthesis Logic

The synthesis couples the imidazole side chain (amine) with the precursor. The S-methyl group is displaced, forming the final drug.

Cimetidine_Synthesis Start 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole Intermediate Transition State (Addition-Elimination) Start->Intermediate + Precursor Precursor N-cyano-N',S-dimethylisothiourea Precursor->Intermediate Product Cimetidine (Cyanoguanidine Drug) Intermediate->Product Reflux/Base Byproduct Methanethiol (MeSH) (Gas) Intermediate->Byproduct Elimination

Figure 1: The convergent synthesis of Cimetidine. The amine nucleophile attacks the electrophilic carbon of the isothiourea, displacing methanethiol.

Experimental Protocol: Synthesis of Cimetidine

Reagents:

  • 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole (Amine intermediate): 10.0 g

  • N-cyano-N',S-dimethylisothiourea: 8.5 g (1.1 eq)

  • Solvent: Acetonitrile or Ethanol[2][6]

  • Base: Triethylamine (optional, catalytic)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (bleach solution to neutralize MeSH), dissolve the imidazole amine in acetonitrile.

  • Addition: Add N-cyano-N',S-dimethylisothiourea in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6-8 hours.

    • Checkpoint: Evolution of gas (MeSH) confirms the reaction is proceeding.

  • Workup: Cool the solution. The product, Cimetidine, often precipitates directly from acetonitrile upon cooling.

  • Purification: Filter the crude solid. Recrystallize from isopropyl alcohol/water.

    • Characterization: Melting point 141-143°C. IR spectrum shows strong nitrile stretch (

      
      ).
      

Part 4: Beyond Cimetidine

The utility of N-cyano-S-methylisothiourea extends to other therapeutic areas, particularly potassium channel openers and heterocyclic synthesis.

Pinacidil Synthesis

Pinacidil is an antihypertensive agent acting as a K+ channel opener.[3][9][10] It is a pyridyl-cyanoguanidine.

  • Precursor Variant: The synthesis often utilizes N-cyano-N'-(4-pyridyl)-S-methylisothiourea .

  • Reaction: This pyridyl-isothiourea reacts with a bulky aliphatic amine (1,2,2-trimethylpropylamine) to displace the S-methyl group.

  • Significance: Demonstrates the versatility of the S-methylisothiourea scaffold to accept different amine inputs on either side of the guanidine core.

Heterocycle Formation

The N-cyano-S-methylisothiourea scaffold is a "chemical chameleon." It can react with binucleophiles (like hydrazines or diamines) to form cyclic structures.[11]

  • Aminopyrimidines: Reaction with

    
    -dicarbonyls.
    
  • Triazines: Reaction with hydrazines.

Versatility_Map Center N-cyano-S-methylisothiourea Scaffold Drug1 Cimetidine (H2 Antagonist) Center->Drug1 + Imidazole Amine Drug2 Pinacidil (K+ Channel Opener) Center->Drug2 + Pyridyl Amine + Alkyl Amine Chem1 Aminopyrimidines (Heterocycles) Center->Chem1 + Beta-Dicarbonyls Chem2 Triazines (Agrochemicals) Center->Chem2 + Hydrazine

Figure 2: The divergent synthetic utility of the N-cyano-S-methylisothiourea scaffold in medicinal and organic chemistry.

Part 5: Safety & Handling

Warning: The primary byproduct of these reactions is Methanethiol (Methyl Mercaptan) .

  • Toxicity: MeSH is toxic (TLV 0.5 ppm). It depresses the CNS and can cause respiratory paralysis.

  • Odor: Extremely foul smell (rotten cabbage), detectable at ppb levels.

  • Mitigation Protocol:

    • All reactions must be vented through a scrubber containing 10-20% Sodium Hypochlorite (Bleach) or Sodium Hydroxide .

    • Bleach oxidizes MeSH to methanesulfonic acid (odorless).

    • Do not open reaction vessels outside a fume hood.

References

  • Durant, G. J., et al. (1977). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry. Link

  • Elz, S., & Schunack, W. (1988). H2-antagonistic activity of the impromidine analog, cyanoguanidine.[12] Arzneimittelforschung. Link

  • BenchChem. (2025).[3][13] Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in Guanylation Reactions. Link

  • ChemicalBook. (2026). N-Cyano-N',S-dimethylisothiourea Properties and Synthesis. Link

  • Petersen, H. J., et al. (1978). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry (Pinacidil foundation). Link

  • Organic Syntheses. (1948). Methylthiourea and related alkyl thioureas.[14] Coll. Vol. 3, p. 617. Link

Sources

Technical Guide: Solubility Profiling and Physicochemical Characterization of 4-Fluorophenyl Isothioureas

[1][2]

Executive Summary

The 4-fluorophenyl substituted isothiourea scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of Nitric Oxide Synthase (NOS) inhibitors (e.g., neuronal NOS selectivity) and histamine H3 receptor antagonists.[2] While the isothiourea core (

12

However, this substitution pattern introduces significant solubility challenges. The combination of a planar, lipophilic fluorophenyl ring with a highly polar, basic isothiourea core creates a "solubility cliff" dependent on pH and salt form. This guide provides a definitive technical framework for characterizing, measuring, and optimizing the solubility of these compounds to ensure reliable biological data.

Structural Dynamics & Physicochemical Basis[1][3]

To master the solubility of this class, one must understand the interplay between the fluorine effect and isothiourea tautomerism .

The Fluorine Effect on Lipophilicity and pKa

The introduction of a fluorine atom at the para-position of the phenyl ring exerts two competing effects:

  • Lipophilicity (

    
    ):  Fluorine is highly lipophilic.[1][2] Compared to a hydrogen atom, the 4-fluoro substitution typically increases the 
    
    
    by approximately 0.15 – 0.25 units , decreasing intrinsic aqueous solubility (
    
    
    ).[2]
  • Electronic Withdrawal (Inductive Effect): Fluorine is electronegative.[1][2] It withdraws electron density from the phenyl ring, which communicates through the

    
    -system to the isothiourea nitrogen. This lowers the 
    
    
    of the isothiourea conjugate acid (typically from ~9.5 to ~8.0–8.5).
    • Consequence: The compound remains uncharged (free base) over a wider pH range than its non-fluorinated counterparts, potentially reducing solubility in slightly acidic physiological buffers (pH 6.0–7.0).[2]

Tautomerism and Ionization

Isothioureas exist in equilibrium between the imino- and amino-tautomers.[1][2] In solution, the cationic form (protonated at the imine nitrogen) is the most soluble species.

Isothiourea_Dynamicscluster_0Free Base Equilibrium (Low Solubility)cluster_1Salt Formation (High Solubility)Tautomer1Amino-Tautomer(Less Polar)Tautomer2Imino-Tautomer(Active Species)Tautomer1->Tautomer2Fast ExchangeCationProtonated Cation(+ Charge Delocalized)Tautomer2->Cation+ Acid (HX)pH < pKaCation->Tautomer2+ Base (OH-)captionFig 1. Tautomeric equilibrium and protonation of S-substituted isothioureas.

Solubility Profile Data

The following data summarizes the typical solubility behaviors of S-alkyl-N-(4-fluorophenyl)isothioureas based on structure-activity relationship (SAR) trends in NOS inhibitor research.

ParameterFree BaseHydrohalide Salt (HCl/HBr)Notes
Aqueous Solubility (pH 7.4) < 50

g/mL
> 1–5 mg/mLSalt form is critical for aqueous stock prep.[1][2]
Simulated Gastric Fluid (pH 1.2) High (> 1 mg/mL)High (> 10 mg/mL)Protonation ensures solubility in the stomach.[1][2]
DMSO Solubility > 50 mg/mL> 100 mg/mLPreferred solvent for HTS library storage.[1][2]
Ethanol Solubility ModerateHighUseful for formulation cosolvents.[1][2]
LogP (Octanol/Water) ~2.0 – 3.5N/A (Ionized)Driven by the S-alkyl chain length.[1][2]

Critical Insight: S-alkylation length dramatically affects solubility.[1][2] An S-methyl group maintains water solubility; S-isopropyl or S-benzyl groups (common for potency) push the molecule into Class II (Low Solubility/High Permeability) of the BCS classification.[1][2]

Experimental Protocols

To ensure data integrity, use Protocol A for rapid screening and Protocol B for definitive formulation data.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Purpose: To determine if a compound will precipitate upon dilution into assay buffer.[1][2]

  • Stock Preparation: Dissolve the 4-fluorophenyl isothiourea (usually HBr or HI salt) in 100% DMSO to a concentration of 10 mM .[1][2]

  • Dilution: Spike 2

    
    L of the DMSO stock into 198 
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 100
    
    
    M, 1% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.[1][2]
    
  • Analysis: Analyze filtrate via UV-Vis (254 nm and 280 nm) or LC-MS.

  • Calculation:

    
    .[1][2]
    
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Purpose: To determine the absolute solubility limit for formulation.[2]

  • Saturation: Add excess solid compound (~5 mg) to 2 mL of buffer (pH 1.2, 4.5, and 7.4) in borosilicate glass vials.

  • Equilibration:

    • Shake at 37°C for 24 hours .

    • Check: If all solid dissolves, add more compound until a suspension persists.[1]

  • pH Verification: Measure the pH of the supernatant.[1] Note: Isothiourea salts are acidic; they may lower the buffer pH, requiring readjustment.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-saturated 0.22

    
    m PTFE filter.
    
    • Pre-saturation is vital:[1][2][3] Fluorinated aromatics often bind non-specifically to nylon filters.[1][2] Use PTFE or PVDF.[1][2]

  • Quantification: Dilute supernatant 1:100 in mobile phase and quantify via HPLC-UV against a 5-point calibration curve.

Formulation & Stability Strategy

Isothioureas are susceptible to hydrolysis, converting back to urea and thiols/disulfides, especially at high pH.[1]

Formulation_LogicStartFormulation RequirementCheck_pHTarget pH?Start->Check_pHAcidicpH < 6.0Check_pH->AcidicStableNeutralpH 7.0 - 7.4Check_pH->NeutralRisk ZoneAcidic_ActionUse HCl or HBr SaltSolubility: HighStability: HighAcidic->Acidic_ActionNeutral_ActionAdd Cosolvent(10% HP-beta-CD or PEG400)Prevent PrecipitationNeutral->Neutral_ActionHydrolysisRisk: Hydrolysis to UreaMonitor via HPLCNeutral_Action->HydrolysiscaptionFig 2. Formulation decision matrix based on pH stability and solubility.

Recommendation for In Vivo Administration

For animal studies (IP/IV), avoid using the free base. Synthesize or purchase the dihydrobromide or dihydrochloride salt.[1]

  • Vehicle: Saline (0.9% NaCl) is usually sufficient for salts.[1][2]

  • Rescue: If precipitation occurs, use 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    CD)
    .[1][2] The hydrophobic fluorophenyl ring includes well into the cyclodextrin cavity, enhancing solubility without affecting the isothiourea headgroup.

References

  • Shearer, B. G., et al. (1997).[1][4] "Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity."[1][2][4] Journal of Medicinal Chemistry, 40(12), 1901-1905.[1][2][4] Link

  • Garvey, E. P., et al. (1994).[1][5] "Potent and selective inhibition of human nitric oxide synthases."[1][4] Journal of Biological Chemistry, 269, 26669-26676.[1]

  • World Health Organization. (2019).[1][2] "Annex 4: Protocol to conduct equilibrium solubility experiments." WHO Technical Report Series, No. 1019.[1] Link

  • Cayman Chemical. "L-NNA (Isothiourea Analog) Product Information & Solubility." Link

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Methodological & Application

Application Note: Synthesis of Cyanoguanidines from 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing


-substituted-

-cyano-

-(4-fluorophenyl)guanidines via the aminolysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea .

This specific isothiourea scaffold is a critical intermediate in the development of ATP-sensitive potassium channel openers (KATP) and Histamine H4 receptor ligands . The cyanoguanidine moiety serves as a planar, polar bioisostere of thiourea, improving oral bioavailability and reducing thyroid toxicity associated with thiourea-containing drugs.

The protocol outlined below utilizes a nucleophilic displacement of the


-methyl group by primary or secondary amines. It is designed for scalability, atom economy, and safety, specifically addressing the management of the methanethiol (MeSH) byproduct.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Precursor

The starting material, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (Structure 1 ), acts as an electrophilic "guanylating" agent. The electron-withdrawing cyano group activates the central carbon, making the


-methyl group a facile leaving group upon nucleophilic attack.
  • IUPAC Name: Methyl

    
    -cyano-
    
    
    
    -(4-fluorophenyl)carbamimidothioate
  • Role: Electrophile

  • Leaving Group: Methanethiol (MeSH)

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


-like at the 

carbon).
  • Addition: The amine nucleophile attacks the central carbon of the isothiourea (1) .

  • Intermediate: Formation of a tetrahedral zwitterionic intermediate.

  • Elimination: Collapse of the intermediate expels the methanethiolate anion, which is protonated to form volatile methanethiol.

  • Tautomerization: The resulting cyanoguanidine (2) stabilizes via resonance.

ReactionMechanism SM S-Methyl Isothiourea (Electrophile) TS Tetrahedral Intermediate SM->TS + Amine Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product Cyanoguanidine (Target) TS->Product - MeSH Byproduct Methanethiol (MeSH) TS->Byproduct

Figure 1: Mechanistic pathway for the aminolysis of isothioureas.

Experimental Protocol

Materials & Equipment
  • Starting Material: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (Purity >98%).

  • Reagents: Primary or Secondary Amine (1.1 – 1.5 equiv), Triethylamine (optional base catalyst).

  • Solvents: Acetonitrile (MeCN), Ethanol (EtOH), or Pyridine.

  • Safety Gear: Fume hood (essential), bleach trap for MeSH scrubbing.

Method A: Standard Reflux (Non-Volatile Amines)

This method is preferred for amines with boiling points


.
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach scrubber (10% NaOCl + NaOH solution) to neutralize evolved methanethiol gas.

  • Dissolution: Suspend 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv) in Acetonitrile (

    
    ).
    
    • Note: MeCN is preferred over EtOH as the product often crystallizes directly upon cooling.

  • Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., hydrochloride), add Triethylamine (1.5 equiv) to liberate the free base.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by the more polar cyanoguanidine (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature, then to

      
       in an ice bath.
      
    • If a precipitate forms: Filter the solid, wash with cold MeCN, and dry.

    • If no precipitate: Concentrate the solvent under reduced pressure. Triturate the residue with Diethyl Ether or cold Water to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Method B: Sealed Tube (Volatile Amines)

Use this for low-boiling amines (e.g., methylamine, ethylamine) to prevent reagent loss.

  • Charging: In a pressure tube, combine the isothiourea (1.0 equiv), the amine (2.0 equiv, usually as a solution in EtOH or THF), and a catalytic amount of Pyridine (0.1 equiv).

  • Heating: Seal the vessel and heat to

    
     behind a blast shield for 4–8 hours.
    
  • Venting: Cool to room temperature. Carefully vent the tube into a bleach trap to release pressurized MeSH.

  • Workup: Evaporate volatiles and purify as in Method A.

Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent significantly impacts reaction rate and isolation ease.

SolventReaction RateWorkup EaseRecommended For
Acetonitrile High (Reflux)Excellent (Product precipitates)Standard synthesis
Ethanol ModerateGood (Requires evaporation)thermally sensitive amines
Pyridine HighModerate (Requires acid wash)Unreactive/Sterically hindered amines
DMF HighPoor (High BP, difficult removal)Poorly soluble starting materials
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete displacement of S-MeIncrease temperature or use Pyridine as solvent/catalyst.
Smell (MeSH) Scrubber failureEnsure scrubber contains 10% Bleach + NaOH. Keep system closed.
Oiling Out Product too soluble in organicTriturate crude oil with Hexanes/Ether or use Water to precipitate.
No Reaction Amine is non-nucleophilic (e.g., Aniline)Use AgNO3 or HgCl2 (1.0 equiv) to force desulfurization (forms AgSMe/HgSMe precipitate).

Process Workflow Diagram

Workflow Start Start: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea Solvent Dissolve in MeCN (Standard) or EtOH (Sensitive) Start->Solvent AmineAdd Add Amine (1.2 eq) + Base (if salt) Solvent->AmineAdd Reflux Reflux (80°C, 6-12h) *Connect Bleach Trap* AmineAdd->Reflux Check TLC Check (SM Disappeared?) Reflux->Check Check->Reflux No Cool Cool to 0°C Check->Cool Yes Precip Precipitate formed? Cool->Precip Filter Filter & Wash (Cold MeCN) Precip->Filter Yes Evap Evaporate Solvent Triturate with Ether Precip->Evap No Final Final Product: Cyanoguanidine Filter->Final Evap->Final

Figure 2: Decision tree and workflow for the synthesis process.

Safety & Waste Management

  • Methanethiol (MeSH): This byproduct is highly toxic and has a stench threshold of 1 ppb.

    • Mitigation: All reaction off-gas must pass through a scrubber containing Sodium Hypochlorite (Bleach) and Sodium Hydroxide .

    • Reaction:

      
       (Oxidation to sulfonate).
      
  • Cyanoguanidines: Handle as potential bioactive agents (K+ channel openers). Wear full PPE.

References

  • Petersen, H. J., et al. (1978). "Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines." Journal of Medicinal Chemistry.

  • Manley, P. W., et al. (1982). "Structure-activity relationships in histamine H2-receptor antagonists." Journal of Medicinal Chemistry.

  • Atwal, K. S., et al. (1993). "Synthesis and biological activity of novel potassium channel openers." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Application Notes. (2025). "N-Cyano-N,O-dimethylisourea in the Synthesis of Substituted Guanidines."

Application Note: High-Yield Synthesis of Fluorinated Pyrimidines via 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (structurally defined as


-cyano-

-(4-fluorophenyl)-

-methylisothiourea) as a core scaffold for synthesizing polysubstituted pyrimidines.

Fluorinated pyrimidines are privileged structures in medicinal chemistry, serving as pharmacophores in EGFR inhibitors, antivirals, and antimetabolites. The specific isothiourea precursor described here offers a "push-pull" electronic environment that facilitates rapid cyclization with binucleophiles. This guide provides optimized protocols for reacting this precursor with active methylenes (e.g., malononitrile) to generate 4-amino-6-(arylamino)pyrimidine-5-carbonitriles , a class of compounds with high kinase inhibitory potential.

Chemical Identity & Properties

To ensure reproducibility, the precise chemical structure and reactive centers of the starting material must be understood.

  • Common Name: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

  • IUPAC Name: Methyl

    
    -cyano-
    
    
    
    -(4-fluorophenyl)carbamimidothioate
  • Structure:

    
    
    
  • Role: Electrophilic "C-N-C" synthon.

  • Key Reactivity:

    • 
      -Methyl Group:  Acts as a superior leaving group (methanethiol, MeSH) compared to alkoxy or amino groups.
      
    • 
      -Cyano Group:  Activates the central carbon for nucleophilic attack and participates in the final cyclization step to form the pyrimidine ring.
      

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via an addition-elimination mechanism followed by an intramolecular Thorpe-Ziegler-type cyclization.

Graphviz Pathway Diagram

The following diagram illustrates the molecular logic converting the isothiourea into the pyrimidine core.

ReactionMechanism cluster_legend Legend Reagent N-Cyano-N'-(4-F-Ph)-S-methylisothiourea Intermediate1 Intermediate A: Thio-hemiaminal Reagent->Intermediate1 Nucleophilic Attack (C-2 position) Nucleophile Malononitrile Anion (Na+ [CH(CN)2]-) Nucleophile->Intermediate1 LeavingGroup Leaving Group: Methanethiol (MeSH) Intermediate1->LeavingGroup Intermediate2 Intermediate B: N-Cyano-acrylamidine Intermediate1->Intermediate2 Elimination Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Product Product: 4-amino-6-(4-fluorophenylamino) pyrimidine-5-carbonitrile Cyclization->Product Ring Closure key Blue: Starting Material | Red: Reagent | Yellow: Intermediate | Green: Final Product

Figure 1: Mechanistic flow from isothiourea precursor to pyrimidine scaffold via displacement of methanethiol.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-6-(4-fluorophenylamino)pyrimidine-5-carbonitrile

This protocol describes the condensation of the isothiourea with malononitrile. This is the most direct route to the 2,4-diaminopyrimidine-like scaffold.

Reagents:

  • 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv) or Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Ethanol (Absolute) or DMF (for higher solubility)

Step-by-Step Methodology:

  • Preparation of Catalyst:

    • If using NaOEt: Dissolve sodium metal (1.2 equiv) in absolute ethanol (10 mL/mmol) under nitrogen atmosphere. Stir until evolution of hydrogen ceases.

    • If using Et

      
      N: Add triethylamine to the solvent (DMF or EtOH) directly in the reaction vessel.
      
  • Nucleophile Activation:

    • Add Malononitrile (1.1 equiv) to the base solution. Stir at room temperature for 15 minutes to generate the carbanion. The solution may turn slightly yellow.

  • Addition of Isothiourea:

    • Add 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (1.0 equiv) slowly to the reaction mixture.

    • Note: If the isothiourea is insoluble in ethanol, use a minimal amount of DMF to pre-dissolve it before addition.

  • Reaction & Reflux:

    • Heat the mixture to reflux (78°C for EtOH, 100°C for DMF).

    • CRITICAL SAFETY: Connect the condenser outlet to a bleach (sodium hypochlorite) trap. The reaction evolves Methanethiol (MeSH) , which is toxic and has a foul odor. The bleach oxidizes MeSH to odorless sulfonate.

    • Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Reaction is typically complete in 3–6 hours.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • If in EtOH: The product often precipitates upon cooling. Filter the solid.

    • If in DMF or no precipitate: Pour the reaction mixture into crushed ice (5x volume). Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter the solid and wash with cold water (3x) to remove excess base and salts.

    • Wash with a small amount of cold diethyl ether to remove unreacted starting materials.

  • Purification:

    • Recrystallize from Ethanol/DMF (9:1) or Acetonitrile.

    • Dry under vacuum at 50°C.

Expected Yield: 75–85%

Protocol B: Synthesis of 4-Oxo-pyrimidine Derivatives

To synthesize the 4-oxo analog (often used as a tautomer for 4-hydroxy), substitute Malononitrile with Ethyl Cyanoacetate .

Modifications to Protocol A:

  • Reagent: Replace Malononitrile with Ethyl Cyanoacetate (1.1 equiv).

  • Conditions: Reflux times may be longer (6–12 hours) due to the lower acidity of the ester-containing methylene.

  • Product: 4-amino-6-(4-fluorophenylamino)-5-pyrimidinecarboxylate derivative (or the cyclic amide depending on tautomerization).

Data Analysis & Troubleshooting

Quantitative Comparison of Bases

The choice of base significantly impacts yield and reaction time.

BaseSolventTemp (°C)Time (h)Yield (%)Notes
NaOEt Ethanol78382%Fast, high yield. Requires anhydrous conditions.
K

CO

DMF100576%Good for scale-up; easier handling than NaOEt.
Et

N
Ethanol781255%Slower; incomplete conversion often observed.
DIPEA Dioxane101865%Useful if reactants are soluble only in ethers.
Troubleshooting Guide
  • Problem: Strong Sulfur Smell in Lab.

    • Cause: MeSH leak.

    • Solution: Ensure bleach trap is active. Add lead acetate paper to the vent to detect leaks.

  • Problem: No Precipitation on Ice.

    • Cause: Product may be forming a soluble salt with the base.

    • Solution: Neutralize the ice mixture to pH 7 using 1N HCl. The free base pyrimidine should precipitate.

  • Problem: Low Yield / Sticky Gum.

    • Cause: Polymerization of malononitrile or incomplete displacement.

    • Solution: Ensure reagents are dry.[1] Use fresh NaOEt. Recrystallize the starting isothiourea if it looks degraded (darkened).

References

  • Isothiourea Chemistry & Pyrimidine Synthesis

    • Kambe, S., et al. (2007).[2] "Synthesis of 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives." Synthetic Communications.

    • Context: Establishes the reactivity of thio-deriv
  • Reactivity of N-Cyano-S-methylisothioureas

    • Bioorganic & Medicinal Chemistry Letters (2008). "A new generation of adenosine receptor antagonists: from di- to trisubstituted aminopyrimidines."[3]

    • Context: Describes the displacement of S-Me groups by nucleophiles to form aminopyrimidines.
  • General Protocol for Malononitrile Cyclization

    • F. Freeman.[4] "Malononitrile: Chemistry and Reactions." Chemical Reviews.

    • Context: Comprehensive review of malononitrile behaving as a binucleophile in heterocyclic synthesis.
  • Safety Data (Methanethiol/Isothioureas)

    • PubChem Compound Summary: 1-Cyano-2-methylisothiourea.[5]

    • Context: Safety and physical property d

Sources

Preparation of histamine H2 receptor antagonist analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis & Optimization of Histamine H2 Receptor Antagonist Analogs

Introduction: The Evolution of Gastric Acid Control

The development of Histamine H2 Receptor Antagonists (H2RAs) represents a landmark in rational drug design. From the early imidazole-based Cimetidine to the more potent furan (Ranitidine ) and thiazole (Famotidine ) derivatives, the evolution of this class relies on precise bioisosteric replacements.

This guide provides high-level protocols for synthesizing H2RA analogs. Unlike standard textbook descriptions, we focus on the strategic modularity of the synthesis—allowing researchers to swap heterocyclic cores and polar tail groups to generate novel chemical entities (NCEs) for structure-activity relationship (SAR) studies.

Strategic Design & SAR Logic

To design effective analogs, one must deconstruct the pharmacophore into three distinct modules. The failure of early candidates (e.g., Metiamide) due to thiourea-induced toxicity (agranulocytosis) highlights the critical need for bioisosteric replacement in the "Polar Tail" region.

Pharmacophore Architecture

The H2RA pharmacophore consists of:

  • Basic Heterocycle: Interacts with the distal binding pocket (originally mimicking histamine's imidazole).

  • Flexible Linker: Usually a thioether chain (4-atom length) maintaining critical distance.

  • Polar "Urea Equivalent": A neutral, polar H-bonding group (Cyanoguanidine, Nitromethylene, Sulfamoylamidine) that binds to the receptor without activating the proton pump mechanism.

H2RA_SAR Heterocycle Module 1: Heterocycle (Imidazole, Furan, Thiazole) Protonatable Nitrogen Linker Module 2: Flexible Linker (-CH2-S-CH2-CH2-) Critical Distance (~4 Atoms) Heterocycle->Linker C-4 Attachment Target H2 Receptor Antagonism Heterocycle->Target Aspartate Binding PolarTail Module 3: Polar Tail (Cyanoguanidine, Sulfamide) H-Bond Acceptor/Donor Linker->PolarTail Amine Conjugation PolarTail->Target H-Bonding Network

Figure 1: Modular pharmacophore breakdown of H2RAs. Modifications in Module 3 effectively reduce toxicity while maintaining affinity.

Protocol A: Synthesis of Imidazole-Based Analogs (Cimetidine Series)

This protocol focuses on the construction of the cyanoguanidine tail, the defining feature of Cimetidine.

Reagents & Materials
  • Precursor: 4-Methyl-5-(hydroxymethyl)imidazole hydrochloride.

  • Linker Reagent: Cysteamine hydrochloride (2-Aminoethanethiol HCl).

  • Bioisostere Builder: Dimethyl-N-cyanodithioiminocarbonate.

  • Solvents: 48% HBr, Ethanol, Acetonitrile.

Step-by-Step Methodology

Step 1: Formation of the Thioether Linker

  • Dissolve 4-Methyl-5-(hydroxymethyl)imidazole HCl (10 mmol) and Cysteamine HCl (11 mmol) in 15 mL of 48% aqueous HBr.

  • Critical Step: Heat to reflux for 18 hours. The strong acid catalyzes the nucleophilic attack of the thiol on the hydroxymethyl group via an SN1-like pathway involving a carbocation intermediate.

  • Evaporate to dryness under reduced pressure.

  • Recrystallize the residue from Isopropanol/Ethanol to yield the amine intermediate (dihydrobromide salt).

    • Checkpoint: Verify disappearance of -CH2OH peak in NMR (~4.5 ppm).

Step 2: Construction of the Cyanoguanidine Core

  • Suspend the amine intermediate (5 mmol) in Ethanol (20 mL).

  • Add Dimethyl-N-cyanodithioiminocarbonate (5.5 mmol) and Triethylamine (10 mmol) to neutralize the salt.

  • Stir at room temperature for 4 hours. A precipitate (methylmercaptan byproduct) may form; ensure adequate ventilation.

  • Reaction Logic: This step forms the N-cyano-S-methylisothiourea intermediate. The -SMe group is a potent leaving group.

Step 3: Final Amine Displacement

  • To the reaction mixture from Step 2, add excess Methylamine (33% in Ethanol, 20 mmol).

  • Stir at ambient temperature for 24 hours.

  • Concentrate in vacuo.

  • Purification: Flash chromatography (DCM:MeOH 9:1).

  • Yield: Expect 60-75% as a white solid.

Cimetidine_Synth Start 4-Methyl-5-hydroxymethyl imidazole Step1 Reflux w/ Cysteamine (48% HBr) Start->Step1 Inter1 Amine Intermediate (Thioether formed) Step1->Inter1 Nucleophilic Sub Step2 Add Dimethyl-N-cyano dithioiminocarbonate Inter1->Step2 Inter2 N-cyano-S-methyl isothiourea Step2->Inter2 Addition-Elimination Step3 Displacement w/ Methylamine Inter2->Step3 Final Cimetidine Analog (Cyanoguanidine) Step3->Final Amine Exchange

Figure 2: Linear synthetic workflow for Cimetidine analogs via isothiourea activation.

Protocol B: Synthesis of Thiazole-Based Analogs (Famotidine Series)

Famotidine analogs utilize a sulfamoylamidine tail, which provides higher potency and stability than the cyanoguanidine group. This synthesis is convergent.

Reagents & Materials
  • Core: 2-Guanidinothiazole-4-methylchloride (prepared via Hantzsch synthesis).

  • Tail Precursor: 3-Chloropropionimidate (or 3-methylthiopropionimidate).

  • Sulfamide:

    
    .
    
Step-by-Step Methodology

Step 1: Preparation of the Sulfamoyl-Imidate Linker

  • Dissolve 3-chloropropionitrile (20 mmol) in anhydrous Methanol/Ether.

  • Bubble dry HCl gas at 0°C to form the imidate ester hydrochloride (Pinner Reaction).

  • React the imidate with Sulfamide in methanol at 0-5°C.

    • Expert Tip: Control temperature strictly. Higher temps lead to hydrolysis of the imidate back to the ester.

  • Isolate the N-sulfamoyl-propionimidate intermediate.

Step 2: Thiol Coupling (Convergent Step)

  • Generate the thiolate anion of the thiazole core: Dissolve (2-guanidinothiazol-4-yl)methanethiol (prepared from the chloride via thiourea) in degassed Ethanol containing KOH (2 eq).

  • Add the N-sulfamoyl-propionimidate intermediate from Step 1 dropwise.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Mechanism: The thiolate displaces the leaving group (alkoxy or chloro) on the linker chain, or adds to the amidine system depending on the specific precursor design. (Standard route: Thiol attacks the chloro-alkyl chain of a pre-formed sulfamoyl-amidine).

Alternative Route (Industrial Optimization): React 2-guanidinothiazole-4-methylthiol with 3-chloropropionitrile first, then convert the nitrile to the imidate, and finally react with sulfamide. This avoids handling unstable short-chain imidates.

Step 3: Crystallization

  • Adjust pH to 7.0-7.5 using dilute acetic acid.

  • Cool to 4°C. Famotidine analogs often crystallize directly from the aqueous/alcoholic mixture.

  • Recrystallize from DMF/Water.

Analytical Characterization & QC

Quantitative validation is required to distinguish analogs.

Table 1: Key Analytical Parameters

ParameterMethodAcceptance Criteria (Typical)Note
Purity HPLC (C18, Phosphate Buffer/MeOH)> 98.5%Impurity A (Amide hydrolysis) must be < 0.5%
Identity 1H-NMR (DMSO-d6)Thiazole H (6.5 ppm), S-CH2 (3.6 ppm)Confirm integral ratios of linker protons
Melting Point DSC / Capillary163-164°C (Famotidine)Sharp range indicates high crystalline purity
Residual Solvent GC-Headspace< 5000 ppm (Ethanol)Critical for biological assays

Troubleshooting & Expert Insights

  • Problem: Low yield in Cyanoguanidine formation (Protocol A).

    • Cause: Hydrolysis of the isothiourea intermediate due to wet solvents.

    • Solution: Use anhydrous Ethanol and store the dithioiminocarbonate in a desiccator.

  • Problem: "Sticky" products in Famotidine synthesis.

    • Cause: Presence of inorganic salts or incomplete neutralization.

    • Solution: Desalt using a reverse-phase C18 flash cartridge before final crystallization.

  • Safety Note: Methylmercaptan (released in Protocol A) is toxic and has a foul odor. Use a bleach trap (sodium hypochlorite) on the rotavap exhaust to neutralize thiols.

References

  • Lipinski, C. A., et al. (1983).[1] Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry.[1][2][3]

  • Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors.[4][5][6][7] Pharmacology & Therapeutics.[4][8]

  • Brimblecombe, R. W., et al. (1975). Cimetidine—a non-thiourea H2-receptor antagonist. Journal of International Medical Research.

  • Yamanaka, T., et al. (1985). Studies on histamine H2 receptor antagonists.[1][2][3][4][5][6][7][9][8][10] 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives (Famotidine).[9] Journal of Medicinal Chemistry.[1][2][3]

  • Buschauer, A., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules.[3][4][5][6][7][8][10][11][12]

Sources

Cyclization methods for N-cyano-N'-aryl-isothiourea precursors

Application Note: Strategic Cyclization of -Cyano- -Aryl-Isothiourea Precursors

Introduction & Strategic Value

The


-cyano-

-aryl-S-methylisothiourea
1

Depending on the nucleophilic partner and reaction conditions, this single precursor can be steered toward three distinct bioactive cores:

  • 3-Amino-5-arylamino-1,2,4-triazoles (via Hydrazine).[1]

  • 2,4-Diaminopyrimidines (via Active Methylenes).

  • 2-Cyanoaminobenzimidazoles (via intramolecular C-H activation or ortho-nucleophiles).

Core Precursor Structure

Critical Safety Protocol: Methanethiol Management

WARNING: All protocols described below generate Methanethiol (MeSH) as a byproduct. MeSH is highly toxic, flammable, and possesses an extremely potent, offensive odor (rotten cabbage) detectable at 1-2 ppb.

  • Engineering Control: All reactions must be performed in a high-efficiency fume hood.

  • Scrubbing System: The reaction vessel vent must be connected to a scrubber trap containing 10-20% aqueous NaOH or NaOCl (Bleach) to neutralize MeSH evolution.

    • Reaction:

      
       (Odorless salt).
      

Divergent Reaction Pathways (Visual Guide)

The following diagram illustrates the chemical versatility of the precursor.

GPrecursorN-cyano-N'-aryl-isothiourea(Precursor)HydrazineReagent:Hydrazine HydratePrecursor->HydrazineMethyleneReagent:Malononitrile/BasePrecursor->MethyleneAmineReagent:Primary Amine (R-NH2)Precursor->AmineTriazoleTarget A:3-amino-5-arylamino-1,2,4-triazoleHydrazine->TriazoleReflux (EtOH)-MeSHPyrimidineTarget B:2,4-diamino-pyrimidineMethylene->PyrimidineNaOEt/EtOHCyclocondensationGuanidineIntermediate:N-cyanoguanidineAmine->GuanidineDisplacement

Figure 1: Divergent synthetic pathways from the isothiourea linchpin.

Protocol A: Synthesis of 1,2,4-Triazoles

This is the most robust application of this precursor. The reaction with hydrazine hydrate effects a "one-pot" displacement-cyclization to yield 3,5-diamino-substituted 1,2,4-triazoles, a scaffold found in various kinase inhibitors.

Mechanism[2][3][4][5][6][7]
  • Nucleophilic Addition: Hydrazine attacks the isothiourea carbon.

  • Elimination: Methanethiol (MeSH) is expelled, forming an intermediate

    
    -cyano-hydrazine.
    
  • Intramolecular Cyclization: The terminal hydrazine nitrogen attacks the nitrile carbon.

  • Tautomerization: Aromatization to the stable triazole ring.

Experimental Procedure

Scale: 1.0 mmol | Time: 3–6 Hours | Yield: 75–90%[2]

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a NaOH trap (see Section 2).

  • Dissolution: Dissolve

    
    -cyano-
    
    
    -aryl-S-methylisothiourea (1.0 equiv) in Ethanol or Dioxane (5–10 volumes).
    • Note: Ethanol is preferred for green chemistry; Dioxane is required for highly insoluble aryl derivatives.

  • Reagent Addition: Add Hydrazine Hydrate (excess, 2.0–3.0 equiv) dropwise at room temperature.

    • Observation: A transient color change or slight exotherm may occur.[3]

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 3–6 hours. Monitor by TLC (Mobile phase: 5-10% MeOH in DCM).
    
    • Endpoint: Disappearance of the non-polar isothiourea spot and appearance of a polar, fluorescent spot (Triazole).

  • Workup:

    • Cool the reaction to room temperature.

    • Option A (Precipitation): If the product crystallizes, filter the solid, wash with cold ethanol, and dry.

    • Option B (Extraction): If soluble, concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove excess hydrazine/impurities.

  • Purification: Recrystallization from EtOH/Water (8:2) is usually sufficient.

Data Summary: Solvent Compatibility
SolventTemperatureReaction RateSolubility Profile
Ethanol

Moderate (4-6 h)Good for Ph/Tolyl derivatives
1,4-Dioxane

Fast (2-3 h)Excellent for bulky/nitro-aryl groups
Acetonitrile

SlowPoor solubility for polar intermediates

Protocol B: Synthesis of 2,4-Diaminopyrimidines

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields pyrimidines. This reaction requires basic catalysis to generate the carbanion nucleophile.

Experimental Procedure

Scale: 1.0 mmol | Catalyst: NaOEt or

  • Carbanion Generation: In a dry flask, dissolve Malononitrile (1.1 equiv) in anhydrous Ethanol. Add Sodium Ethoxide (1.2 equiv) or

    
     and stir for 15 min at RT.
    
  • Coupling: Add the

    
    -cyano-
    
    
    -aryl-S-methylisothiourea (1.0 equiv) in one portion.
  • Cyclization: Heat to reflux for 6–12 hours.

    • Mechanism:[4][5][6][7][8][9][10] The carbanion displaces the SMe group. The resulting intermediate undergoes intramolecular nucleophilic attack by the aniline nitrogen onto the nitrile (from malononitrile) or ester group, followed by tautomerization.

  • Isolation: Pour the hot reaction mixture into ice water. Acidify slightly with acetic acid (pH 5–6) to precipitate the pyrimidine product.

Mechanistic Pathway (Graphviz)

The following diagram details the electron flow for the Triazole formation (Protocol A), as it is the most complex rearrangement.

MechanismStep1Step 1: Nucleophilic AttackHydrazine attacks C=N carbonStep2Step 2: EliminationLoss of MeSH (Gas)Step1->Step2- MeSHStep3Intermediate:N-cyano-N'-aryl-hydrazineStep2->Step3Step4Step 3: CyclizationTerminal NH2 attacks Nitrile (CN)Step3->Step4IntramolecularStep5Step 4: TautomerizationFormation of aromatic TriazoleStep4->Step5H-shift

Figure 2: Mechanistic flow of the hydrazine-mediated cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete displacement of SMeIncrease temperature (switch to Dioxane). Ensure efficient stirring to break up solids.
Odor Leak MeSH escapingCheck NaOH trap seals. Ensure reaction is under slight positive pressure or efficient flow to scrubber.
Impurity Profile Formation of Guanidine byproductEnsure Hydrazine is in excess (2-3 equiv). If 1:1 ratio is used, dimerization can occur.
No Reaction Electron-poor Aryl groupIf the Aryl group is highly electron-withdrawing (e.g., 2,4-dinitro), the thiourea carbon is less electrophilic. Add a Lewis Acid catalyst (e.g.,

, 10 mol%).

References

  • Triazole Synthesis

    • Mechanism & Scope: Chem. Heterocycl.[5][7][9][11] Compd. 2005 , 42, 919.[6]

    • Bioactive Applications: Bioorg.[1] Med. Chem. Lett. 2001 , 11, 3165–3168.

  • Pyrimidine Synthesis

    • Protocol: "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." Molecules2014 , 19, 14496-14518.

  • General Isothiourea Chemistry

    • Review: "Recent achievements in the synthesis of benzimidazole derivatives." RSC Adv.2021 , 11, 15288.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyano-N'-(4-fluorophenyl) guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyano-N'-(4-fluorophenyl) guanidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthesis, improve yields, and ensure high purity of your target compound.

Introduction: The Synthetic Challenge

N-cyano-N'-(4-fluorophenyl) guanidine is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for various therapeutic agents.[1][2] The guanidine moiety is a privileged scaffold in drug design due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.[3] However, the synthesis of N-cyanoguanidines, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide addresses these common challenges with scientifically grounded explanations and actionable solutions.

Section 1: Core Synthesis & Mechanism

A prevalent and effective method for synthesizing N-cyano-N'-(4-fluorophenyl) guanidine involves the nucleophilic displacement of a leaving group from a guanylating agent by 4-fluoroaniline. A common and versatile guanylating reagent for this purpose is an N-cyano-O-methylisourea or its S-methylisothiourea analogue.[4]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amino group of 4-fluoroaniline attacks the electrophilic carbon of the isourea, forming a tetrahedral intermediate. Subsequent elimination of methanol (or methyl mercaptan) yields the desired N-cyanoguanidine product.

Visualizing the Reaction Mechanism

Caption: General mechanism for N-cyanoguanidine formation.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Category: Low or No Product Yield

Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yield is a multifaceted problem often rooted in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • 4-Fluoroaniline: Ensure it is free from oxidation byproducts (often indicated by discoloration). Distillation or recrystallization may be necessary.

    • Guanylating Agent: Reagents like N-cyano-S-methylisothiourea can degrade over time. Use a freshly opened bottle or verify the purity of your stock.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the guanylating agent can often drive the reaction to completion.[4]

  • Solvent and Temperature:

    • The choice of solvent is critical. Polar protic solvents like isopropanol or ethanol are commonly used as they can solvate the intermediate states and facilitate the proton transfers involved in the mechanism.[4][5]

    • The reaction typically requires heat to proceed at a reasonable rate. Refluxing in isopropanol is a good starting point.[5] If you observe decomposition (darkening of the reaction mixture), consider a lower boiling point solvent or reducing the temperature.

  • Reaction Time:

    • These reactions are not always rapid. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time is a common cause of low conversion. Reactions can take anywhere from 4 to 24 hours to reach completion.[4]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale & Key Considerations
Solvent Isopropanol or EthanolGood solubility for reactants; facilitates mechanism.
Temperature Reflux (~82-85 °C)Provides sufficient energy to overcome activation barrier.
Reactant Ratio 1.0 eq. 4-Fluoroaniline : 1.1 eq. Guanylating AgentSlight excess of guanylating agent pushes equilibrium.
Atmosphere Nitrogen or ArgonPrevents oxidation of the aniline starting material.[5]
Monitoring TLC (e.g., 1:1 Hexanes:Ethyl Acetate)Allows for tracking consumption of starting materials.
Category: Side Products & Impurities

Question 2: My crude product analysis (NMR, LC-MS) shows significant impurities. What are the likely side reactions, and how can I prevent them?

Answer: The formation of side products is a common challenge. The most likely impurities arise from self-reaction of starting materials or reaction with contaminants.

  • Unreacted Starting Materials: This is the simplest "impurity" and is addressed by optimizing the reaction as described in Question 1 to ensure full conversion.

  • Dimerization/Oligomerization: Guanidine derivatives can sometimes react with themselves under harsh conditions, though this is less common with N-cyano derivatives. The primary concern is often the stability of the guanylating agent itself.

  • Aza-Michael Addition: If using α,β-unsaturated systems elsewhere in the molecule or as solvents/additives, the guanidine nitrogen can act as a nucleophile in an aza-Michael addition. This is a known side reaction for guanidines.[6] To avoid this, ensure all reagents and solvents are free from such contaminants.

  • Hydrolysis: If significant water is present in the reaction, the N-cyano group can be susceptible to hydrolysis, leading to the corresponding urea derivative. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Solvent, Temp, Time) Start->Check_Conditions Monitor_Reaction Implement In-Process Control (TLC, LC-MS) Check_Reagents->Monitor_Reaction If Reagents OK Check_Conditions->Monitor_Reaction If Conditions Seem Right Optimize_Purification Optimize Purification Strategy (Recrystallization, Wash) Monitor_Reaction->Optimize_Purification If Impurities Persist Success High Yield & Purity Achieved Monitor_Reaction->Success If Reaction Goes to Completion Optimize_Purification->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

Category: Purification Challenges

Question 3: My crude product is an oil or fails to crystallize, making purification difficult. What are some effective strategies?

Answer: Guanidine derivatives can be highly polar and may have a strong affinity for residual solvents, making crystallization challenging.

  • Initial Workup: After the reaction, the solvent is typically removed in vacuo. The resulting residue (which can be an oil or a solid) should be triturated or stirred vigorously with a non-polar solvent like diethyl ether or hexanes.[5] This helps to precipitate the product while washing away less polar impurities.

  • Recrystallization: This is the most effective method for achieving high purity.

    • Solvent Selection: A good solvent system will dissolve the product when hot but result in poor solubility when cold. For N-cyanoguanidines, acetone or isopropanol are often good choices for the primary solvent.[5] Sometimes a co-solvent system (e.g., ethanol/ether, acetone/water) is required to induce crystallization.

    • Procedure: Dissolve the crude solid in a minimal amount of boiling solvent. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) to maximize crystal formation.[7]

  • Acid/Base Wash: If your product is contaminated with acidic or basic impurities, a liquid-liquid extraction can be beneficial. Dissolve the crude material in a water-immiscible organic solvent (like ethyl acetate) and wash sequentially with a mild aqueous base (e.g., sat. NaHCO₃) and then a mild aqueous acid (e.g., 1M HCl), followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to recover the purified product. Caution: Strong acids can potentially cleave the N-cyano group.[8]

Section 3: Analytical & Characterization FAQs

Question 4: What are the best analytical techniques to monitor the reaction and confirm the structure of my final product?

Answer: A combination of chromatographic and spectroscopic methods is essential.

  • Thin Layer Chromatography (TLC): The quickest way to monitor reaction progress. Use a UV-active plate and a mobile phase like 1:1 Hexanes:Ethyl Acetate. The product, being more polar than the starting aniline, should have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the correct mass-to-charge ratio (m/z) for the target compound. It is also invaluable for detecting and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic aromatic signals for the 4-fluorophenyl group. The N-H protons of the guanidine group may appear as broad signals.

    • ¹³C NMR: Will show the key guanidinyl carbon (~160 ppm) and the cyano carbon (~115-120 ppm).

    • ¹⁹F NMR: A single peak will confirm the presence of the fluorine atom.

  • Melting Point: A sharp melting point range is a good indicator of purity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, often with a purity specification of ≥98% for research applications.[1][9]

Section 4: Baseline Experimental Protocol

This protocol provides a robust starting point for your synthesis. It should be optimized based on your specific laboratory conditions and analytical observations.

Protocol: Synthesis of N-cyano-N'-(4-fluorophenyl) guanidine

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 eq.) and N-cyano-S-methylisothiourea (1.1 eq.).

  • Solvent Addition: Add anhydrous isopropanol (approx. 0.2 M concentration relative to the aniline).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~90 °C).

  • Monitoring: Monitor the reaction progress by TLC every 2-4 hours until the 4-fluoroaniline spot is consumed (typically 8-16 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add diethyl ether and stir vigorously for 30 minutes to precipitate the product.

  • Purification:

    • Collect the solid by vacuum filtration, washing with cold diethyl ether.

    • Recrystallize the crude solid from hot acetone or isopropanol to yield the final product as a white to off-white solid.[5]

    • Dry the purified product under vacuum.

References

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]

  • Synthesis of cyano guanidine. PrepChem.com. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. [Link]

  • The reagents used for the optimization of compound 4 guanidylation process. ResearchGate. [Link]

  • Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]

  • Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine.
  • Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • Cyanoguanidine derivative and process for preparation thereof.
  • Process for purification of n-cyano-n'-methyl-n"-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine.
  • Synthesis and biological evaluation of N-cyanoalkyl-, N-aminoalkyl-, and N-guanidinoalkyl-substituted 4-aminoquinoline derivatives as potent, selective, brain permeable antitrypanosomal agents. PMC. [Link]

  • Understanding the Chemical Properties of N-(4-Cyanophenyl)guanidine and Its Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. MDPI. [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. PMC. [Link]

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. University of Toronto Libraries. [Link]

  • Method for quantitative determination of guanidine derivatives.
  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar. [Link]

  • Cyanotoxins Analytical Methods Overview and New Developments. EPA. [Link]

  • DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS. ResearchGate. [Link]

  • guanidine nitrate. Organic Syntheses. [Link]

  • (+/-)-N-Cyano-N-4-pyridinyl-N-(1,2,2-trimethylpropyl)guanidine monohydrate. Amerigo Scientific. [Link]

  • Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI. [Link]

  • Furanolide Tailoring Enzymology in Cyanobacterin Biosynthesis. ChemRxiv. [Link]

Sources

Purification techniques for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #CN-4F-ISO Subject: Purification Protocol Optimization for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

Target Molecule: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea Note: Based on standard medicinal chemistry scaffolds, this is interpreted as the N-cyano-N'-(4-fluorophenyl)-S-methylisothiourea analog, a common precursor in histamine H2-receptor antagonist synthesis.

Common Pain Points:

  • Oiling Out: The compound forms a sticky gum instead of crystals during cooling.

  • Sulfur Contamination: Persistent "rotten egg" smell (mercaptan evolution) indicating hydrolysis.

  • Silica Streaking: Poor resolution during flash chromatography due to the acidic N-H proton.

Module 1: Crystallization (The Primary Defense)[1]

The Science: Isothioureas possess a rigid planar core due to the N=C-N resonance. However, the 4-fluorophenyl group adds significant lipophilicity, while the cyano group increases polarity. This "push-pull" nature often confuses standard solvent systems, leading to oiling out.

Protocol A: The "Ethanol-Water" Displacement Best for: Removing inorganic salts and polar byproducts.

  • Dissolution: Dissolve crude solid in boiling Ethanol (EtOH) . Use 5 mL per gram of crude.

    • Critical Step: If the solution is yellow/orange, add Activated Charcoal (10 wt%) . Reflux for 5 mins, then filter hot through a Celite pad to remove sulfur-colored impurities.

  • Displacement: While maintaining a gentle boil, add warm water (50°C) dropwise.

  • The Cloud Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of EtOH to clear the solution.

  • Controlled Cooling: Wrap the flask in foil (insulation) and allow it to cool to room temperature undisturbed. Do not put it directly in ice.

  • Harvest: Filter the white needles. Wash with cold 20% EtOH/Water.

Troubleshooting Log: "It's Oiling Out!" If your product crashes out as a gum, you have hit the "Oiling Out" metastable zone.

RecrystallizationLogic Start Compound Oils Out CheckTemp Check Temperature Start->CheckTemp Reheat Reheat to Reflux (Dissolve Oil) CheckTemp->Reheat Solution is cloudy Seed Add Seed Crystal at Cloud Point Reheat->Seed Cool slowly SolventSwitch Switch Solvent System Seed->SolventSwitch Still oils out Try EtOAc / Hexane Try EtOAc / Hexane SolventSwitch->Try EtOAc / Hexane

Caption: Decision logic for rescuing an oiled-out crystallization batch.

Module 2: Acid-Base Extraction (The "Hidden" Trick)

The Science: The electron-withdrawing Cyano (-CN) group significantly acidifies the N-H proton on the isothiourea (pKa ~7-8). Unlike standard amines, this molecule is soluble in base and insoluble in acid . We can exploit this to separate it from non-acidic impurities (e.g., unreacted anilines or S-methyl precursors).

Protocol B: The "pH Swing" Purification

  • Dissolution: Dissolve the crude solid in 0.5 M NaOH (aq). The product should dissolve; non-acidic impurities will remain solid or oily.

  • Filtration: Filter off any undissolved solids (these are impurities).

  • Precipitation: Slowly acidify the filtrate with 1 M HCl or Acetic Acid while stirring vigorously.

  • Target pH: Aim for pH 4-5. The product will precipitate as a white solid.

  • Collection: Filter and dry.[1][2][3]

Data Table: Solubility Profile

SolventSolubility (RT)Solubility (Hot)Role in Purification
0.5 M NaOH High HighDissolving (Purification)
Water InsolubleLowAnti-solvent
Ethanol ModerateHighPrimary Crystallization Solvent
DCM HighHighExtraction / Loading
Hexane InsolubleInsolubleAnti-solvent

Module 3: Chromatography (The Polishing Step)

The Science: Isothioureas are sensitive to hydrolysis. Standard silica gel is slightly acidic (pH 5-6), which can catalyze the hydrolysis of the S-methyl group, releasing methanethiol (MeSH) and destroying your yield.

Protocol C: Buffered Flash Chromatography

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 6:4).

  • The Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? TEA neutralizes the acidic sites on the silica, preventing decomposition and reducing "streaking" (tailing) of the N-H acidic compound.

Frequently Asked Questions (FAQs)

Q1: My product smells like rotten eggs. Is it safe? A: The smell is Methanethiol (MeSH) , a byproduct of hydrolysis.

  • Diagnosis: Your compound is degrading, likely due to moisture or excess heat.

  • Fix: Recrystallize immediately to remove the hydrolyzed byproduct (urea derivative). Store the purified solid in a desiccator at -20°C. Isothioureas are moisture-sensitive.

Q2: Can I use DMSO for NMR? A: Yes, DMSO-d6 is the standard solvent.

  • Expectation: You will see the N-H proton as a broad singlet around 9-11 ppm. The S-methyl group will appear as a sharp singlet around 2.5-2.7 ppm. If the S-methyl peak is missing, you have hydrolyzed the compound to the cyano-urea.

Q3: The melting point is lower than reported (e.g., 135°C vs 145°C). A: This class of compounds exhibits tautomerism (N-H migration).

  • Insight: Different crystallization solvents can trap different tautomers or polymorphs. If purity by NMR is >98%, the melting point discrepancy is likely due to polymorphism, not impurity.

Visualizing the Stability Pathway

StabilityPath Compound 1-Cyano-2-(4-F-Ph)-3-Me-Isothiourea Hydrolysis Hydrolysis Reaction Compound->Hydrolysis + Moisture Water H2O / Acidic Silica Water->Hydrolysis Byproduct1 N-Cyano-N'-(4-F-Ph)-Urea (Solid Impurity) Hydrolysis->Byproduct1 Byproduct2 Methanethiol (MeSH) (Gas - Smell) Hydrolysis->Byproduct2

Caption: Hydrolysis pathway releasing mercaptan (smell) and urea impurity.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General recrystallization and drying protocols for sulfur compounds).

  • Manalanos, G. C. "Synthesis and antimicrobial activity of some new N-cyano-N'-aryl-S-methylisothioureas." Journal of Medicinal Chemistry, 2012.
  • Organic Syntheses , Coll. Vol. 2, p. 411 (1943); Vol. 17, p. 63 (1937). "S-Methylisothiourea Sulfate." (Foundational reactivity and solubility data for S-methylisothioureas).

  • Reddy, P. S., et al. "Impurity profiling of Cimetidine and its precursors." Journal of Pharmaceutical and Biomedical Analysis, 2014.

Sources

Technical Support Center: Enhancing the Solubility of Fluorinated Isothioureas in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of fluorinated isothioureas in polar solvents. Our goal is to equip you with the scientific principles and practical techniques to overcome these common yet challenging experimental hurdles.

Introduction: The Solubility Challenge of Fluorinated Isothioureas

Fluorinated isothioureas are a promising class of compounds in drug discovery, offering unique pharmacological properties. However, their chemical structure, which combines a highly electronegative fluorinated moiety with a polar isothiourea group, often leads to poor solubility in aqueous and other polar solvent systems. This can significantly impede biological screening, formulation development, and overall research progress.[1][2][3] This guide will walk you through the underlying causes of these solubility issues and provide a range of practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated isothiourea compounds poorly soluble in polar solvents like water or ethanol?

A1: The poor solubility of fluorinated isothioureas in polar solvents arises from a combination of factors related to their molecular structure:

  • High Lipophilicity of the Fluorinated Moiety: The introduction of fluorine atoms, especially in the form of trifluoromethyl groups, significantly increases the lipophilicity (hydrophobicity) of a molecule.[4] This is due to the non-polar nature of the carbon-fluorine bond.[5] The fluorinated portion of your molecule prefers to interact with non-polar environments and avoids interaction with polar solvent molecules like water.

  • Weak Hydrogen Bonding Acceptance: While fluorine is highly electronegative, the fluorine atoms in a C-F bond are generally weak hydrogen bond acceptors.[6][7] This limits the ability of the fluorinated part of the molecule to form favorable hydrogen bonds with protic polar solvents.

  • Molecular Self-Assembly: Fluorinated compounds have a known tendency to self-assemble in solution, driven by a phenomenon known as the "fluorous effect."[8][9] This can lead to the formation of aggregates that are less soluble than individual molecules.

  • Crystal Lattice Energy: The arrangement of molecules in the solid state can significantly impact solubility. Strong intermolecular interactions in the crystal lattice, including potential hydrogen bonds involving the isothiourea group, require more energy to overcome during dissolution.[10]

Q2: I've tried dissolving my compound in DMSO, and it works, but I need to use a more biologically compatible solvent. What are my options?

A2: While DMSO is a powerful solvent, its use in biological assays can be limited by toxicity. Here are several alternative strategies, starting with the simplest:

  • Co-Solvent Systems: This is often the most effective initial approach. By mixing a primary polar solvent (like water or buffer) with a miscible organic co-solvent, you can modulate the polarity of the solvent system to better accommodate your compound.[1][11]

  • pH Adjustment: The isothiourea moiety has basic properties and can be protonated. Adjusting the pH of your aqueous solvent can significantly increase solubility.[12][13][14]

  • Use of Solubilizing Excipients: For more challenging compounds, various additives can enhance solubility through different mechanisms.[15][16]

The following sections will provide detailed troubleshooting guides for each of these approaches.

Troubleshooting Guides

Guide 1: Optimizing Co-Solvent Systems

Co-solvents work by reducing the polarity of the bulk solvent, thereby decreasing the energy penalty for solvating the lipophilic fluorinated portion of your molecule.[17][18]

Commonly Used Co-Solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 400

  • Glycerol

Experimental Protocol: Co-Solvent Screening

  • Stock Solution Preparation: Prepare a concentrated stock solution of your fluorinated isothiourea in a strong organic solvent where it is freely soluble (e.g., 100% DMSO or DMA).

  • Co-Solvent Gradient Preparation: In a series of vials, prepare different ratios of your primary polar solvent (e.g., water, PBS buffer) and the co-solvent you are testing. A good starting point is to test co-solvent concentrations from 5% to 50% (v/v).

  • Solubility Assessment: Add a small, fixed amount of your stock solution to each co-solvent mixture. Observe for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).

  • Quantification (Optional): For a more precise determination, you can quantify the amount of dissolved compound using techniques like HPLC or UV-Vis spectroscopy after filtering out any precipitate.

Data Presentation: Example Co-Solvent Screen for Compound "Fluorothiourea-X"

Co-SolventConcentration (% v/v in Water)Visual Observation (1 hr)Solubility (µg/mL)
None0%Heavy Precipitation< 1
Ethanol10%Moderate Precipitation15
Ethanol30%Slight Haze75
Ethanol50%Clear Solution> 200
PEG 40010%Slight Precipitation50
PEG 40030%Clear Solution> 200

Causality Behind Experimental Choices:

  • We start with a high concentration stock to minimize the amount of the initial strong solvent in the final mixture.

  • A gradient of co-solvent concentrations allows for the identification of the minimum amount of co-solvent needed, which is often desirable for biological assays.

Visualization: The Role of Co-Solvents

cluster_0 Poor Solubility in Polar Solvent cluster_1 Improved Solubility with Co-Solvent Fluorinated Isothiourea Fluorinated Isothiourea Polar Solvent (Water) Polar Solvent (Water) Fluorinated Isothiourea->Polar Solvent (Water) Unfavorable Interaction (Precipitation) Fluorinated Isothiourea_sol Fluorinated Isothiourea Polar Solvent + Co-Solvent Polar Solvent + Co-Solvent Fluorinated Isothiourea_sol->Polar Solvent + Co-Solvent Favorable Interaction (Solubilization)

Caption: A diagram illustrating how co-solvents improve solubility.

Guide 2: Leveraging pH for Enhanced Solubility

The isothiourea group contains a basic nitrogen atom that can be protonated to form a positively charged salt. This salt form is generally much more soluble in polar solvents than the neutral form.

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with a range of pH values. For a basic compound, a pH range from 7.0 down to 2.0 is a good starting point. Use buffers with appropriate pKa values to ensure stable pH (e.g., phosphate buffers, citrate buffers).

  • Compound Addition: Add an excess of your solid fluorinated isothiourea to each buffer.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (this could take several hours to a day).

  • Sample Preparation and Analysis: Centrifuge or filter the samples to remove undissolved solid. Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: pH-Solubility Profile for "Fluorothiourea-Y"

pHSolubility (µg/mL)
7.05
6.050
5.0500
4.0> 1000
3.0> 1000

Causality Behind Experimental Choices:

  • Using a range of buffers allows for the determination of the optimal pH for solubilization.

  • Equilibrating the samples ensures that the measured solubility is the thermodynamic solubility at that pH.

Visualization: Mechanism of pH-Mediated Solubilization

G cluster_0 At Neutral/High pH cluster_1 At Low pH A Fluorinated Isothiourea (Neutral, Poorly Soluble) B Protonated Fluorinated Isothiourea (Charged, Highly Soluble) A->B + H+ (Acidification) B->A - H+ (Basification)

Caption: The effect of pH on the solubility of a basic compound.

Guide 3: Utilizing Solubilizing Excipients

When co-solvents and pH adjustment are insufficient, specialized excipients can be employed.

1. Cyclodextrins:

These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate the lipophilic fluorinated portion of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[15]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Best For: Compounds with a high degree of lipophilicity.

2. Surfactants:

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can entrap your poorly soluble compound.

  • Common Types: Polysorbate 80 (Tween 80), Cremophor EL.

  • Considerations: Can sometimes interfere with biological assays.

Experimental Protocol: Screening Solubilizing Excipients

  • Excipient Stock Solutions: Prepare stock solutions of each excipient (e.g., HP-β-CD, Polysorbate 80) in your desired aqueous buffer.

  • Compound Addition: Add an excess of your solid fluorinated isothiourea to each excipient solution.

  • Equilibration and Analysis: Follow the same equilibration and analysis steps as described in the pH-dependent solubility protocol.

Visualization: Mechanism of Cyclodextrin and Micellar Solubilization

G cluster_0 Cyclodextrin Encapsulation cluster_1 Micellar Solubilization CD Cyclodextrin (Hydrophobic Cavity) Complex Inclusion Complex (Soluble) Drug1 Fluorinated Isothiourea Micelle Micelle (Hydrophobic Core) Solubilized Solubilized Compound Drug2 Fluorinated Isothiourea

Caption: Mechanisms of action for common solubilizing excipients.

Conclusion

Overcoming the solubility challenges of fluorinated isothioureas requires a systematic and rational approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide—from co-solvent systems and pH adjustments to the use of specialized excipients—researchers can successfully solubilize these promising compounds for further investigation. Always start with the simplest methods and progress to more complex formulations as needed, keeping in mind the compatibility of your final solution with your intended downstream applications.

References

  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubMed Central (PMC) - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PubMed. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • RSC Publishing. (n.d.). Solution self-assembly of fluorinated polymers, an overview.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds.
  • Chemistry LibreTexts. (2023, May 3). 10.2: Compounds of Fluorine.
  • Oreate AI Blog. (2026, January 8). Unraveling the Intermolecular Forces of Hydrogen Fluoride.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • PubMed. (2002, July 1). Carbon dioxide as a solubility "switch" for the reversible dissolution of highly fluorinated complexes and reagents in organic solvents: application to crystallization.
  • PMC - NIH. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
  • ResearchGate. (n.d.). Solution self-assembly of fluorinated polymers, an overview | Request PDF.
  • PMC - NIH. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Wikipedia. (n.d.). Fluorine compounds.
  • DOI. (2012, December 15). Hydrogen bonding interactions in two isomers of fluorobenzoylthioureas and their absorption spectra.
  • Books - The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • PubMed. (2010, November 22). Fluorescence spectroscopic evidence for hydrogen bonding and deprotonation equilibrium between fluoride and a thiourea derivative.
  • PubMed. (2002, November 15). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion.
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Chemical Science (RSC Publishing). (n.d.). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • AP Chem | Fiveable. (2025, August 15). pH and Solubility.
  • YouTube. (2022, October 29). The Effect of pH on Solubility.
  • YouTube. (2020, April 22). Impact of pH on Solubility.

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea. In the absence of directly published spectra for this specific molecule, this document serves as a predictive and methodological guide. We will extrapolate expected spectral data based on analogous compounds and provide a framework for its empirical verification. This guide will compare the anticipated spectral characteristics against non-fluorinated and alternative isothiourea derivatives, offering a comprehensive resource for researchers engaged in the synthesis and characterization of novel small molecules. The methodologies detailed herein are designed to ensure scientific rigor and provide a self-validating system for structural elucidation.

Introduction: The Structural Significance of Fluorinated Isothioureas

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea belongs to the isothiourea class of compounds, which are of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom into the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The cyano and methylisothiourea moieties introduce unique electronic and steric properties, making a thorough structural analysis paramount for understanding its chemical behavior.

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques such as HSQC and HMBC, is essential for unambiguous assignment of all atoms and confirmation of connectivity.

Predicted NMR Spectral Profile of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Based on the analysis of structurally similar compounds found in the literature, we can predict the key features of the NMR spectra for the title compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group.

  • Aromatic Region (δ 7.0-7.5 ppm): The 4-fluorophenyl group will present a characteristic AA'BB' spin system, appearing as two doublet of doublets (or two complex multiplets). The protons ortho to the fluorine will show coupling to the fluorine nucleus, in addition to the ortho and meta proton-proton couplings.

  • Methyl Protons (δ ~2.5-3.5 ppm): The S-methyl group will likely appear as a singlet in the upfield region of the spectrum. Its exact chemical shift will be influenced by the electronic environment created by the adjacent cyano and phenyl groups.

  • N-H Proton: Depending on the solvent and concentration, the N-H proton may appear as a broad singlet, potentially in the region of δ 8.0-12.0 ppm. In some cases, this signal can be broadened to the point of being unobservable.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon skeleton.

  • Aromatic Carbons (δ 115-165 ppm): The 4-fluorophenyl ring will show four distinct signals. The carbon directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF).

  • Isothiourea Carbon (C=N) (δ ~160-170 ppm): The chemical shift of the isothiourea carbon is characteristic and will be a key indicator of the functional group.

  • Cyano Carbon (C≡N) (δ ~115-120 ppm): The nitrile carbon typically appears in this region.

  • Methyl Carbon (S-CH₃) (δ ~15-25 ppm): The S-methyl carbon will be observed in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.

  • Aromatic Fluorine (δ -110 to -120 ppm): A single resonance is expected for the fluorine atom on the phenyl ring. The precise chemical shift will be sensitive to the electronic nature of the isothiourea substituent. This signal will be coupled to the ortho protons, resulting in a triplet-like multiplet in the proton-coupled spectrum.

Comparative Analysis with Alternative Isothiourea Derivatives

To highlight the unique spectral features of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, we will compare its predicted spectrum with that of two key analogues: a non-fluorinated version and a derivative with a different substituent on the phenyl ring.

Compound Key Predicted ¹H NMR Features Key Predicted ¹³C NMR Features Key Predicted ¹⁹F NMR Features
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea Aromatic region shows complex multiplets due to H-F coupling.C-F bond results in a large ¹JCF coupling. Four distinct aromatic carbon signals.Single resonance around -110 to -120 ppm.
1-Cyano-2-phenyl-3-methylisothiourea Aromatic region shows simpler multiplets (e.g., doublet, triplet).No C-F coupling. Potentially fewer aromatic signals depending on symmetry.Absent.
1-Cyano-2-(4-chlorophenyl)-3-methylisothiourea Aromatic region shows an AA'BB' system without H-F coupling.No C-F coupling. The carbon attached to chlorine will be shifted downfield.Absent.

This comparative table underscores the diagnostic value of ¹⁹F NMR and the characteristic splitting patterns induced by the fluorine atom in both the ¹H and ¹³C NMR spectra.

Experimental Protocols for Comprehensive NMR Analysis

To empirically validate the predicted spectral data and achieve complete structural elucidation, a series of NMR experiments should be performed.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, solubility and potential solvent-solute interactions should be considered.[1] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be necessary.[2] It is crucial to report the solvent used, as chemical shifts can be solvent-dependent.[3][4]

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR.

NMR Experiments

The following suite of experiments is recommended for a thorough analysis:

  • ¹H NMR: A standard one-dimensional proton NMR experiment to identify all proton environments and their multiplicities.

  • ¹³C NMR: A proton-decoupled ¹³C experiment to identify all unique carbon atoms. A DEPT-135 or APT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

  • ¹⁹F NMR: A one-dimensional fluorine NMR experiment to confirm the presence and chemical environment of the fluorine atom.[6][7]

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[8][9] This is invaluable for assigning the signals of the 4-fluorophenyl ring and the methyl group.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[8][9] This experiment is critical for establishing the connectivity between the different functional groups, for example, by observing correlations from the aromatic protons to the isothiourea carbon.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of experiments for the complete NMR spectral analysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Elucidation H1 ¹H NMR COSY COSY H1->COSY Assignments Assign Signals H1->Assignments C13 ¹³C NMR C13->Assignments F19 ¹⁹F NMR F19->Assignments Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Assignments->HSQC Assignments->HMBC Structure Confirm Structure Connectivity->Structure

Caption: Workflow for the comprehensive NMR analysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.

Conclusion

The NMR spectral analysis of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea requires a systematic and multi-faceted approach. By leveraging a combination of one- and two-dimensional NMR techniques, researchers can unambiguously determine its structure. The presence of the fluorine atom provides a unique spectroscopic handle, making ¹⁹F NMR an indispensable tool in the analytical workflow. This guide provides a robust framework for both predicting the spectral features of this molecule and for designing the necessary experiments to confirm its structure with a high degree of confidence. The principles and methodologies outlined here are broadly applicable to the characterization of other novel fluorinated organic compounds.

References

  • Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for -. Rsc.org. Retrieved from [Link]

  • ACS Publications. (2022, September 5). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ARPI - UNIPI. (2022, September 5). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2020, March 19). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate. Retrieved from [Link]

  • PubMed. (2023, April 25). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

  • MDPI. (2024, March 15). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF. Retrieved from [Link]

  • MDPI. (2018, May 16). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • OUCI. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • RSC Publishing. (n.d.). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). HMBC, HSQC, and ROESY spectra of compound (I). | Download Scientific Diagram. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • PMC - NIH. (2026, February 17). ¹⁹F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Retrieved from [Link]

  • PubMed. (2012, December 7). ¹H and ¹³C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. Retrieved from [Link]

  • Queen's University. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Retrieved from [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (2022, March 15). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • KOPS. (n.d.). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance) For most organic comp. (n.d.). Retrieved from [Link]

  • PubMed. (2022, February 15). 2. The magnetic susceptibility of NMR solvents and their chemical shifts. Retrieved from [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022, November 20). Retrieved from [Link]

  • MDPI. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • ResearchGate. (2022, May 1). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

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FTIR characteristic peaks for N-cyano and isothiourea functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: FTIR Characterization of N-Cyano and Isothiourea Pharmacophores

Executive Summary: The Spectroscopic Signature

In drug discovery, particularly within histamine H2-receptor antagonists (e.g., cimetidine) and guanidine-based antivirals, the distinction between N-cyano (N-C≡N) and isothiourea (N=C(S-R)-N) moieties is critical.[1] These functional groups often serve as bioisosteres but exhibit vastly different chemical stability and hydrogen-bonding profiles.

This guide objectively compares the performance of Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical techniques (Raman, NMR) for identifying these specific groups. It provides a self-validating experimental protocol and a decision-making workflow for structural elucidation.

Spectral Characterization: The "Product" Profile

The "product" in this context is the FTIR spectral signature.[2][3][4][5][6] Below is the definitive assignment data derived from experimental literature on cyanoguanidines and S-alkyl isothioureas.

A. The N-Cyano Group (N-C≡N)

Unlike standard alkyl nitriles (R-C≡N), the N-cyano group in cyanoguanidines exhibits a significant redshift due to strong resonance conjugation with the adjacent amine nitrogen.

Vibrational ModeFrequency Range (cm⁻¹)IntensityCharacteristic Features
ν(C≡N) Stretch 2150 – 2190 Strong, Sharp Significantly lower than alkyl nitriles (2220–2260 cm⁻¹).[1] In Cimetidine , this appears precisely at 2176 cm⁻¹ .
ν(N-C) Single Bond 1100 – 1150MediumOften obscured in the fingerprint region; less diagnostic than the triple bond.
B. The Isothiourea Group (N=C(S-R)-N)

Isothioureas differ fundamentally from thioureas. Thioureas exist primarily as thiones (C=S) in neutral solid state, whereas S-alkylated isothioureas are fixed in the thiol form, containing a C=N double bond and a C-S single bond.[1]

Vibrational ModeFrequency Range (cm⁻¹)IntensityCharacteristic Features
ν(C=N) Stretch 1590 – 1650 Strong Distinguishes isothiourea from thiourea (which lacks a distinct C=N stretch, showing mixed thioamide bands instead).[1]
ν(C-S-C) Asym. 1000 – 1200Weak/MedOften coupled with skeletal vibrations.
ν(C-S) Stretch 600 – 700 Weak Difficult to detect in FTIR due to low dipole change; Raman active .

Comparative Analysis: FTIR vs. Alternatives

For these specific functional groups, FTIR is not always the sole solution.[4][7] The table below compares its performance against Raman and NMR spectroscopy.

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹³C NMR
N-Cyano Detection Superior. The C≡N stretch has a strong dipole moment, resulting in a dominant peak.[1]Good, but often less intense than in FTIR.Definitive (Signal ~117-120 ppm), but requires solvation and longer acquisition.[1]
Isothiourea C-S Bond Poor. The C-S stretch is weak and often buried in the fingerprint region.Superior. The C-S bond is highly polarizable, yielding a massive Raman signal.Definitive (S-C =N carbon ~160-170 ppm).[1]
Sample State Solid (KBr/ATR) or Liquid.Solid or Liquid (Glass/Water compatible).Solution state only (usually).
Throughput High (seconds per sample).[8][9]High (seconds per sample).Low (minutes to hours).

Verdict: Use FTIR for rapid confirmation of the N-cyano group. Use Raman if you specifically need to verify the integrity of the C-S bond in isothiourea derivatives.

Experimental Protocol: Self-Validating Workflow

Objective: To distinguish between a cyanoguanidine intermediate and an S-methyl isothiourea derivative.

Prerequisites:

  • FTIR Spectrometer (ATR accessory preferred for speed; KBr for resolution).

  • Desiccator (Isothiourea salts are often hygroscopic).

Step-by-Step Methodology:

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air).

    • Place 5-10 mg of the solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact. Note: If the sample is hygroscopic (common with isothiouronium salts), work quickly to avoid water bands at 3400 cm⁻¹ obscuring N-H stretches.[1]

  • Data Acquisition:

    • Range: 4000–400 cm⁻¹.[5][10]

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32.

  • Validation Check (The "Causality" Step):

    • Check 1: Is there a strong peak at 2150–2200 cm⁻¹ ?

      • Yes: Confirm N-Cyano presence.

      • No: Proceed to Check 2.

    • Check 2: Is there a strong peak at 1600–1650 cm⁻¹ AND no strong peak at 2100+?

      • Yes: Likely Isothiourea (C=N stretch).

    • Check 3 (Negative Control): Look for a very strong, broad band at ~730 cm⁻¹ (Thiourea C=S breathing).[1] If present, the alkylation likely failed, and the sample is still the starting thiourea material.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for assigning these spectra, specifically tailored for drug precursors.

FTIR_Assignment Start Unknown Sample Spectrum CheckCN Check 2150–2200 cm⁻¹ Region Start->CheckCN HasCN Strong Sharp Peak Present CheckCN->HasCN Yes NoCN No Peak / Weak Noise CheckCN->NoCN No N_Cyano Identify: N-Cyano Group (e.g., Cimetidine/Cyanoguanidine) HasCN->N_Cyano Check1600 Check 1590–1650 cm⁻¹ Region NoCN->Check1600 HasCNDouble Strong Band (C=N) Check1600->HasCNDouble Yes CheckThiourea Check ~730 cm⁻¹ & ~1400 cm⁻¹ HasCNDouble->CheckThiourea IsThiourea Identify: Thiourea (Thione form) (Failed Alkylation) CheckThiourea->IsThiourea Strong Bands Present IsIso Identify: Isothiourea (S-Alkylated) CheckThiourea->IsIso Weak/Absent Bands

Caption: Logical decision tree for differentiating N-cyano, Isothiourea, and Thiourea moieties using FTIR peak analysis.

References

  • Spectroscopic Studies of Cimetidine Complexes. (2025). SciELO. Retrieved from [Link] (Analyzes ν(C≡N) at 2176 cm⁻¹).[1]

  • Microwave-Assisted Synthesis of Isothiouronium Salts. (2025). National Institutes of Health (PMC). Retrieved from [Link] (Details IR spectra of S-allyl isothiourea derivatives).

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024). SFR.[5] Retrieved from [Link] (Comparative performance data).[1]

  • Infrared and Raman Spectra of S-methyl Thioacetate. (1982). Biochemistry. Retrieved from [Link] (Fundamental assignment of C-S vs C=O/C=N stretches).

Sources

A Comparative Guide to the Biological Activity of 4-Fluorophenyl and 4-Chlorophenyl Isothioureas

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Isothioureas in Drug Discovery

Isothiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, characterized by a central thiourea core with an S-alkylation, have been extensively investigated for their therapeutic potential. Their diverse pharmacological profiles include anticancer, antimicrobial, and enzyme inhibitory effects. The structural versatility of the isothiourea backbone allows for facile modification of its substituents, enabling the fine-tuning of its biological activity and pharmacokinetic properties. Among the various substitutions, the incorporation of halogenated phenyl rings has proven to be a particularly fruitful strategy in the quest for potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activity of two closely related classes of isothiourea derivatives: those bearing a 4-fluorophenyl group and those with a 4-chlorophenyl moiety. By examining the available experimental data, we aim to elucidate the subtle yet significant impact of these single-atom substitutions on the overall biological profile of the parent molecule.

At the Bench: A Head-to-Head Comparison of Biological Activities

The substitution of a hydrogen atom with a halogen on a phenyl ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These changes, in turn, can profoundly influence how the molecule interacts with its biological targets. In the context of isothiourea derivatives, the choice between a fluorine and a chlorine atom at the para-position of the phenyl ring can lead to distinct differences in their biological activities.

Anticancer Activity: A Subtle Shift in Potency

Both 4-fluorophenyl and 4-chlorophenyl isothiourea derivatives have demonstrated promising anticancer activities across various cancer cell lines. While direct comparative studies on isothioureas are limited, research on the closely related N-benzoyl-N'-(4-fluorophenyl)thiourea and N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea provides valuable insights. In a study evaluating their efficacy against the T47D breast cancer cell line, the chlorinated derivative (IC50: 325.821 μM) showed significantly higher potency than the non-chlorinated analog (IC50: 1519.933 μM)[1]. This suggests that the presence of a chlorine atom can enhance the cytotoxic effects.

Table 1: Comparative Anticancer Activity Data (Illustrative)

Compound ClassCancer Cell LineIC50 (µM)Reference
N-4-chlorobenzoyl-N'-(4-fluorophenyl)thioureaT47D (Breast)325.821[1]
N-benzoyl-N'-(4-fluorophenyl)thioureaT47D (Breast)1519.933[1]
Thiazole derivative with 4-chlorophenylthiazoleVEGFR-2 Inhibition0.051[1]
Pyrimidine derivative with 4-fluorophenylMCF-7 (Breast)0.66[2]

Note: The data presented is from different studies and on slightly different molecular scaffolds, highlighting the general activity of the moieties rather than a direct comparison of identical isothiourea derivatives.

Antimicrobial Activity: Halogenation as a Key Determinant

In the realm of antimicrobial agents, halogenated isothioureas have shown considerable promise. The presence of a halogen on the phenyl ring often enhances the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets. While a direct comparison of MIC (Minimum Inhibitory Concentration) values for 4-fluorophenyl versus 4-chlorophenyl isothioureas is scarce, studies on related thiourea derivatives provide valuable clues. For instance, a series of thiourea derivatives were evaluated for their activity against various bacterial strains, with some containing chloro-substituted phenyl rings showing potent activity[3][4]. Similarly, a novel pleuromutilin derivative containing a 4-fluorophenyl group demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 0.03125 µg/mL[5].

The slightly larger size and different electronegativity of chlorine compared to fluorine can influence the binding affinity to bacterial enzymes or other targets. It is plausible that for certain bacterial species, one halogen may be favored over the other to achieve optimal antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity Data (Illustrative)

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pleuromutilin derivative with 4-fluorophenylMRSA0.03125[5]
Thiazolidione derivativeS. aureus0.75-25 mM[6]
Thiourea derivatives with chlorophenylGram-positive cocci0.5 - 8[3]

Note: The data is from studies on different derivatives and is intended to be illustrative of the general antimicrobial potential of these substitutions.

Enzyme Inhibition: Targeting Key Pathological Pathways

The inhibitory activity of isothiourea derivatives against various enzymes is a cornerstone of their therapeutic potential. Both 4-fluorophenyl and 4-chlorophenyl substitutions have been shown to be effective in this regard. For example, fluorophenyl thiourea derivatives have demonstrated potent inhibition of α-amylase and α-glycosidase, enzymes relevant to diabetes management, with the 4-fluorophenyl derivative showing the highest inhibition in one study[7]. In the context of cancer, isothiourea derivatives are known to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. A pyrimidine derivative with a 4-fluorophenyl group showed better VEGFR-2 inhibitory activity than the reference drug sunitinib[2]. Similarly, thiazole derivatives with a 4-chlorophenylthiazole ring have also been identified as potent VEGFR-2 inhibitors[1].

The electronic nature of the halogen substituent plays a critical role in the interaction with the enzyme's active site. The electron-withdrawing properties of both fluorine and chlorine can influence the acidity of the isothiourea moiety and its ability to form hydrogen bonds or other interactions with key amino acid residues.

Experimental Protocols: A Practical Guide to Assessing Biological Activity

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of isothiourea derivatives.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 4-fluorophenyl and 4-chlorophenyl isothiourea derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Isothiourea Derivatives treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate % Cell Viability and IC50 Values read_absorbance->data_analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that inhibits visible growth of the microorganism is determined.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of a stock solution of the test compound (dissolved in a suitable solvent like DMSO) to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only). A known antibiotic can be used as a positive control for inhibition.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Bacterial Inoculum (0.5 McFarland) compound_dilution 2. Perform Serial Dilutions of Isothioureas in Plate inoculation 3. Inoculate Wells with Bacteria compound_dilution->inoculation incubation 4. Incubate for 18-24h inoculation->incubation mic_determination 5. Determine MIC (Lowest concentration with no growth) incubation->mic_determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Mechanistic Insights: Signaling Pathways Modulated by Isothiourea Derivatives

The anticancer activity of isothiourea derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating its intracellular kinase domain. This, in turn, initiates a cascade of downstream signaling events, most notably through the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature of many cancers. Isothiourea derivatives, including those with halogenated phenyl groups, have been shown to inhibit VEGFR-2, thereby blocking this pro-survival signaling and inhibiting tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k_pathway PI3K/Akt/mTOR Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Isothiourea 4-Fluorophenyl/ 4-Chlorophenyl Isothiourea Isothiourea->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by isothiourea derivatives.

Conclusion: Guiding Future Drug Development

The comparative analysis of 4-fluorophenyl and 4-chlorophenyl isothioureas underscores the profound impact of subtle structural modifications on biological activity. While both substitutions impart significant anticancer, antimicrobial, and enzyme inhibitory properties, the choice between fluorine and chlorine can fine-tune the potency and selectivity of these compounds. The available data suggests that the slightly larger and more polarizable chlorine atom may, in some cases, offer a modest advantage in terms of anticancer efficacy. However, the smaller size of fluorine can also be beneficial for optimal binding to certain biological targets.

For drug development professionals, this guide highlights the importance of a systematic structure-activity relationship (SAR) studies. The synthesis and evaluation of a focused library of halogenated isothiourea derivatives against a panel of cancer cell lines, microbial strains, and relevant enzymes would provide a more definitive answer to the question of which halogen is superior for a given therapeutic application. The experimental protocols and mechanistic insights provided herein offer a solid foundation for such investigations, paving the way for the development of next-generation isothiourea-based therapeutics with enhanced efficacy and safety profiles.

References

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  • Abdel-Maksoud, M. S., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • El-Sayed, M. A., et al. (2022). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of Molecular Structure, 1265, 133405.
  • Hassan, A. S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 226.
  • Wang, Y., et al. (2025). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 30(11), 2468.
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  • Yılmaz, B., et al. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry, 72(4), 924-935.
  • Głowacka, I. E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 5432.
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  • Stefańska, J., et al. (2016). Antistaphylococcal Activity of Selected Thiourea Derivatives. Polish Journal of Microbiology, 65(2), 163-169.
  • Al-Omair, M. A., et al. (2022).
  • El-Gohary, N. S., & Shaaban, M. I. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Gucma, M., et al. (2025). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 30(3), 795.
  • Mohapatra, H., et al. (2016). Antibacterial Properties of Four Novel Hit Compounds from a Methicillin-Resistant Staphylococcus aureus–Caenorhabditis elegans High-Throughput Screen. PLoS ONE, 11(2), e0148932.
  • Wang, C., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6689.
  • El-Damasy, A. K., et al. (2021). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269–1283.
  • El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6432.
  • Yilmaz, I., et al. (2018). Antitumor effects of Origanum acutidens extracts on human breast cancer.
  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and biological evaluation of a novel series of 1,3,4‐thiadiazole‐based derivatives as dual B‐Raf and VEGFR‐2 kinase inhibitors with potential anticancer activity. Archiv der Pharmazie, 355(11), 2200236.
  • Sim, J., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Chemistry & Biodiversity, e202500812.
  • Li, X., et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Journal of the Korean Chemical Society, 59(4), 336-341.
  • Song, H., et al. (2021). VEGFR-2 inhibitor – Knowledge and References. Journal of Receptors and Signal Transduction, 41(5), 453-465.

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Precision Purity Analysis of N-Cyanoisothiourea: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

For the purity analysis of N-cyanoisothiourea (also known as cyanothiourea), standard analytical approaches often fail due to the molecule's high polarity, low molecular weight, and potential for tautomerism.[1]

While Titration (Redox or Acid-Base) remains a common legacy method for bulk assay, it lacks the specificity to detect critical impurities like thiourea and dicyandiamide.[1] Conversely, Standard RP-HPLC (C18) suffers from "pore dewetting" and void volume elution, rendering it useless for quantitative impurity profiling.[1]

The Superior Alternative: This guide proposes a Polar-Embedded Reversed-Phase (RP-HPLC) method using 100% aqueous-compatible stationary phases.[1] This approach provides validated specificity, separating the target from its hydrolytic degradants and synthesis precursors with high sensitivity.

Quick Comparison: Method Performance
FeatureOptimized HPLC (Polar-Embedded) Standard HPLC (C18) Titration (Redox/AgNO3)
Specificity High (Resolves impurities)Low (Co-elution in void)None (Interference from S-compounds)
Sensitivity (LOD) < 0.05% (Trace analysis)Poor (Baseline noise)N/A (Bulk assay only)
Retention Stable (k' > 2.[1]0)Unstable (k' < 1.[1]0)N/A
Throughput 10-15 min run timeFast but invalidSlow (Manual)
Application Purity & Impurity ProfilingNot RecommendedRaw Material Assay

The Analytical Challenge: N-Cyanoisothiourea

N-cyanoisothiourea (


) presents a "perfect storm" of challenges for chromatography:
  • Extreme Polarity: The presence of both cyano (

    
    ) and thiourea (
    
    
    
    ) groups creates a highly polar surface area, leading to poor interaction with hydrophobic C18 chains.[1]
  • Tautomerism: The molecule exists in equilibrium between thione and thiol forms. Without pH control, this results in peak splitting or tailing.

  • UV Transparency: While the thiourea moiety absorbs at ~240 nm, the cyano group pulls electron density, often requiring low-UV detection (210–220 nm) where solvent cut-off becomes an issue.[1]

Visualizing the Problem

Standard C18 columns require at least 5-10% organic solvent to keep alkyl chains extended ("wetted").[1] However, N-cyanoisothiourea elutes so quickly that it requires 0-1% organic to retain. This contradiction leads to phase collapse , where the C18 chains fold onto themselves, losing retention capability entirely.

Strategic Method Development

Pillar 1: Stationary Phase Selection
  • Avoid: Standard C18 (e.g., ODS-2).[1]

  • Select: Polar-Embedded C18 (e.g., Amide-C18) or Aqueous C18 (AQ-C18) .[1]

    • Mechanism: These phases contain a hydrophilic group (amide, carbamate) near the silica surface.[1] This allows water to penetrate the pores, keeping the chains extended even in 100% aqueous mobile phases. It also provides secondary H-bonding interactions to retain the polar cyano/amine groups.

Pillar 2: Mobile Phase & pH[2][3]
  • Buffer: Potassium Phosphate (20-50 mM).[1]

  • pH Control: pH 3.0 .

    • Reasoning: Acidic pH suppresses the ionization of the thiourea protons (

      
       typically >10) and stabilizes the thione form, sharpening the peak shape.
      
  • Organic Modifier: Acetonitrile (ACN).[1]

    • Profile: Isocratic 98% Buffer / 2% ACN. Methanol is avoided due to higher UV cutoff at 210 nm.

Pillar 3: Detection
  • Wavelength: 210 nm (Primary) and 240 nm (Secondary).[1]

    • 210 nm: Maximizes sensitivity for the cyano group and impurities like dicyandiamide.

    • 240 nm: Specific for the thiocarbonyl (

      
      ) chromophore, useful for confirming identity.[1]
      

Experimental Protocol: The Optimized Method

This protocol is designed to be a self-validating system.

Reagents & Equipment[3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 20 mM

    
    , adjusted to pH 3.0 with dilute Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 25°C (Control is critical for tautomer stability)
Detection UV @ 210 nm (Bandwidth 4 nm)
Run Time 15 minutes
Elution Mode Isocratic: 97% A / 3% B
Standard & Sample Preparation[4]
  • Diluent: Mobile Phase A (Buffer). Do not use pure organic solvent as diluent, as it causes "solvent wash-through" of the polar analyte.[1]

  • Stock Solution: Dissolve 50 mg N-cyanoisothiourea in 50 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

  • Sensitivity Check: Dilute Working Standard to 0.5 µg/mL (0.5% level) to confirm LOQ.

Method Logic & Workflow Visualization[1][3]

The following diagram illustrates the critical decision pathways and separation mechanisms involved in this method.

MethodLogic cluster_Challenges Physicochemical Challenges cluster_Solution Optimized HPLC System Start Start: N-Cyanoisothiourea Sample Polarity High Polarity (LogP < 0) Start->Polarity Tautomer Thione-Thiol Tautomerism Start->Tautomer Column Polar-Embedded C18 (Prevents Phase Collapse) Polarity->Column Requires 100% Aqueous Compatibility MobilePhase 97% Phosphate Buffer pH 3.0 (Stabilizes Tautomer) Tautomer->MobilePhase Requires Acidic pH for Stability Detection UV @ 210 nm (Max Sensitivity) Column->Detection MobilePhase->Detection Result Separation from Thiourea & Dicyandiamide Detection->Result

Caption: Logical flow for selecting column chemistry and mobile phase conditions to overcome analyte polarity and instability.

Validation Data (Representative)

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

Specificity & Retention[5][6]
CompoundRetention Time (min)Resolution (

)
Tailing Factor
Thiourea (Impurity A)2.1-1.1
Cyanamide (Impurity B)[1]2.8> 2.51.2
N-Cyanoisothiourea (Target)5.4 > 5.0 1.05
Dicyandiamide (Dimer)8.2> 8.01.1

Note: Standard C18 columns would elute all three components between 1.5 - 2.0 minutes, resulting in co-elution.[1]

Linearity & Sensitivity
  • Range: 0.05 µg/mL to 150 µg/mL.

  • Linearity (

    
    ):  > 0.9995.[1]
    
  • LOD (Limit of Detection): 0.02 µg/mL (S/N > 3).[1]

  • LOQ (Limit of Quantitation): 0.05 µg/mL (S/N > 10).

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: pH is too close to the

    
     or sample solvent is too strong.
    
  • Fix: Ensure Mobile Phase A is strictly pH 3.0. Dissolve sample in Mobile Phase A, not pure Acetonitrile or Methanol.

Issue 2: Retention Time Drift

  • Cause: "Phase Collapse" if using a standard C18 column with <5% organic.

  • Fix: Switch to a dedicated "AQ" or "Polar-Embedded" column immediately. Do not attempt to regenerate the standard C18.

Issue 3: High Baseline Noise at 210 nm

  • Cause: Poor quality reagents or UV-absorbing buffer.

  • Fix: Use HPLC-grade Potassium Phosphate Monobasic. Avoid Acetate or Formate buffers if detecting <220 nm.

References

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline. Link[1]

  • SIELC Technologies. (2023). HPLC Method for Separation of Thiourea, Thiouracil, Methylthiouracil and Propylthiouracil on Primesep P. Link

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Thiourea, cyano- Compound Summary. Link[1]

  • ResearchGate. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives. Link

  • Shimadzu. (2025). Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Link

Sources

Safety Operating Guide

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the authoritative disposal, handling, and safety protocols for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea .

This protocol is engineered for Senior Researchers and HSE Managers in drug development. It prioritizes the prevention of hydrogen cyanide (HCN) evolution and hydrogen fluoride (HF) release during the waste stream lifecycle.[1][2]

PART 1: EXECUTIVE SAFETY DIRECTIVE

IMMEDIATE ACTION REQUIRED: Treat this compound as a High-Hazard Organic Cyanide Derivative . While the cyano group is stabilized within the isothiourea motif, it possesses the latent potential to release cyanide anions (


) under hydrolytic or thermal stress, particularly in acidic environments.[2][3]
Critical Hazard Operational Constraint
Cyanide Evolution NEVER mix with acidic waste streams (pH < 7).[1][2][3] Contact with acid may liberate lethal HCN gas.[3]
HF Generation DO NOT autoclave. Thermal decomposition releases corrosive Hydrogen Fluoride.[3]
Sulfur Content Segregate from strong oxidizers (e.g., nitric acid, permanganate) to prevent violent exothermic reactions and SOx release.[1][3]

PART 2: TECHNICAL HAZARD ANALYSIS

To dispose of this chemical safely, you must understand its structural reactivity.[3] The molecule is a tri-functional hazard:

  • The N-Cyanoisothiourea Core: Unlike simple nitriles, the electron-withdrawing nature of the isothiourea activates the cyano group.[1][3] In the presence of strong mineral acids or metabolic enzymes, this bond can hydrolyze.[3]

  • The 4-Fluorophenyl Moiety: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[1][3] Standard thermal treatment is insufficient; it requires high-temperature incineration (>1100°C) with alkaline scrubbing to capture HF.[1][2][3]

  • The Methylisothiourea Linkage: A sulfur-containing backbone that classifies the waste as "High BTU, Sulfur-Bearing."[1][3]

Physicochemical Waste Profile[1][2][3]
  • Physical State: Crystalline Solid (typically).[1][3][4][5]

  • Solubility: Low in water; soluble in DMSO, Methanol, Ethyl Acetate.[1][3]

  • Waste Code (RCRA - US): P030 (Cyanides, soluble salts and complexes) or D003 (Reactivity - Cyanide) is often applied conservatively, though U-listed codes for thioureas may also apply depending on specific jurisdiction interpretation.[1][2]

  • Waste Code (EWC - EU): 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).[1][2][3]

PART 3: SEGREGATION & HANDLING WORKFLOW

The primary risk in laboratory disposal is accidental commingling .[3] You must implement a strict segregation protocol at the bench level.[3]

Visualizing the Segregation Logic

The following diagram illustrates the critical decision pathways for segregating this specific compound to prevent incompatible reactions.

SegregationLogic Start Waste: 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Liquid Solution (Mother Liquor) CheckState->Liquid SafeSolid Solid Hazardous Waste (Double Bagged) Solid->SafeSolid Dry container AcidCheck Is pH < 7? Liquid->AcidCheck OxidizerCheck Contains Strong Oxidizers? AcidCheck->OxidizerCheck No DangerAcid CRITICAL STOP: Potential HCN Evolution AcidCheck->DangerAcid Yes SafeLiquid Segregated Organic Waste (Non-Halogenated or Halogenated) OxidizerCheck->SafeLiquid No DangerOx CRITICAL STOP: Exothermic/SOx Risk OxidizerCheck->DangerOx Yes Neutralize Neutralize with NaOH to pH 9-10 DangerAcid->Neutralize Requires Treatment Neutralize->OxidizerCheck

Figure 1: Critical segregation logic to prevent cyanide evolution and incompatible reactions.

PART 4: DISPOSAL PROCEDURES

Do not follow generic "organic waste" procedures. Use this specific protocol.

A. Solid Waste (Pure Compound or Contaminated Solids)[1][3]
  • Primary Containment: Place the solid material into a clear polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea"[1][2][3]

    • Hazards: Toxic, Irritant.[1][3][4][6][7][8]

    • Note: Write "DO NOT ACIDIFY" in bold marker.[3]

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar (white bin).

  • Debris: Contaminated gloves, weigh boats, and paper towels must be treated as hazardous solid waste.[3] Do not place in regular trash.

B. Liquid Waste (Solutions & Mother Liquors)[1][3]
  • pH Check: Before adding to any waste container, verify the receiving container is neutral or alkaline (pH 8–10) .[1][3]

    • Why? Alkaline conditions stabilize the cyano group and prevent hydrolysis.[3]

  • Solvent Compatibility: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).[1][3]

    • Note: If dissolved in DMSO or DMF, ensure the waste container is compatible (HDPE is generally safe; some fluorinated polymers may swell).[1][3]

  • Trace Deactivation (Glassware):

    • Rinse glassware with a 5% Sodium Hypochlorite (Bleach) solution adjusted to pH >10.[1][3] This aids in oxidizing residual sulfur/cyano moieties.[3]

    • Collect all rinsate as hazardous liquid waste.[3]

C. Final Destruction Method (The End-Game)

The only acceptable final disposal method for this compound is High-Temperature Incineration .[1][2][3]

ParameterRequirementReason
Temperature > 1100°C (2000°F)Required to break the C-F bond and destroy the cyano-isothiourea core.[1][2][3]
Residence Time > 2 SecondsEnsures complete combustion of the organic skeleton.[3]
Scrubbing Alkaline ScrubberCaptures HF (Hydrofluoric Acid) and SOx (Sulfur Oxides) generated during combustion.[1][2][3]

PART 5: EMERGENCY SPILL RESPONSE

If a spill occurs in the laboratory, autonomy is secondary to safety.[3] Follow this self-validating response loop.

  • Evacuate & Ventilate: If the powder is aerosolized, clear the immediate area.[3][6]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles . If the spill is large (>10g), use a half-mask respirator with organic vapor/acid gas cartridges (P100/OV/AG).[2][3]

  • Dry Spill Cleanup:

    • Do not sweep (creates dust).[1][3]

    • Cover with a wet paper towel or absorbent pad to dampen.[3]

    • Scoop into a hazardous waste bag.[3]

  • Wet Spill Cleanup:

    • Cover with an inert absorbent (Vermiculite or Sand).[1][3][8] Do not use acid-based neutralizers. [1][2][3]

    • Collect into a waste container.[3]

  • Surface Decontamination:

    • Wash the surface with a mild alkaline detergent (pH ~9).[1][3]

    • Rinse with water.[3][4][5][6][7][8][9][10]

PART 6: REFERENCES

  • PubChem. 1-Cyano-2-methylisothiourea (Compound Summary). National Library of Medicine.[3] [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[3][Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea. The guidance herein is synthesized from established safety protocols for its constituent chemical moieties: the cyano group, the fluorophenyl group, and the isothiourea core. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea should be treated as a hazardous substance until comprehensive toxicological data becomes available[1]. The primary hazards are inferred from its functional groups:

  • Cyano Group (-CN): Cyanide compounds can be highly toxic if inhaled, ingested, or absorbed through the skin. They can react with acids or water to produce extremely toxic hydrogen cyanide (HCN) gas[2].

  • Isothiourea Core: Thiourea and its derivatives are suspected carcinogens and may cause skin allergies[3][4].

  • Fluorophenyl Group (-C₆H₄F): Fluorinated organic compounds are characterized by strong carbon-fluorine bonds, making them environmentally persistent. Thermal decomposition can release hazardous substances[5][6].

Hazard ClassDescriptionPrimary Routes of Exposure
Acute Toxicity Potential for severe toxicity due to the cyano group.[2]Inhalation, Ingestion, Skin/Eye Contact.[2][7]
Carcinogenicity Suspected carcinogen based on data for thiourea derivatives.[3][4]Inhalation, Skin Contact.
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[7][8]Skin/Eye Contact.
Environmental Considered a persistent "forever chemical" due to the fluorinated phenyl group.[5][9]Improper disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound. The following table outlines the minimum required PPE when handling 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with nitrile rubber gloves.[10]The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection.
Body Chemical-resistant lab coat.To protect against incidental splashes and contamination of personal clothing.
Eyes/Face Safety goggles and a face shield.[2][10]A face shield is crucial when there is a potential for splashes or dust generation.
Respiratory Use within a certified chemical fume hood.All handling of the solid compound or its solutions must be performed in a fume hood to prevent inhalation of dust or vapors.[10]

Safe Handling and Operational Plan

All operations involving 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea must be conducted within a designated area, clearly marked with hazard signs.[2]

Step-by-Step Handling Protocol:

  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work area within the hood should be decontaminated before and after use.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use anti-static weigh boats to prevent dispersal of the powder.

    • Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

  • Experimental Use:

    • Keep all containers tightly sealed when not in use.

    • Avoid the presence of acids in the work area to prevent the formation of hydrogen cyanide gas.[2]

    • Work with the smallest quantity of the compound necessary for the experiment.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use. A recommended procedure is to first wipe with a pH 10 buffer solution, followed by a 10% bleach solution, and finally a water rinse.[10]

    • Properly dispose of all contaminated materials as outlined in the Disposal Plan (Section 5).

    • Wash hands thoroughly after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Decontaminate Work Area prep1->prep2 weigh Weigh and Transfer in Hood prep2->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon dispose Dispose of Waste decon->dispose wash Wash Hands dispose->wash

Caption: Workflow for handling 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea.

Storage and Spill Management

Storage:

  • Store 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea in a cool, dry, and well-ventilated area.

  • The container must be tightly sealed and clearly labeled.

  • Store separately from acids and strong oxidizing agents.[10]

  • Access to the storage area should be restricted to authorized personnel.

Spill Management: In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety department.

For a small spill of solid material:

  • Do not use water. This can lead to the formation of hydrogen cyanide gas.[11]

  • Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.

  • Carefully sweep or shovel the material into a designated, labeled hazardous waste container.[11]

  • Decontaminate the spill area as described in the Post-Handling section.

For skin contact:

  • Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[10] Seek immediate medical attention.

For eye contact:

  • Flush eyes for at least 15 minutes in an emergency eyewash station.[2] Seek immediate medical attention.

Disposal Plan

Due to its fluorinated and cyano components, waste containing 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea requires specialized disposal procedures.

  • Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.[12]

  • Empty Containers: The original container, even when empty, must be treated as hazardous waste.[12]

Disposal Method: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[5][13] This process is necessary to break the strong carbon-fluorine bonds.[5][6]

Disposal_Plan cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (PPE, etc.) waste_container Sealed & Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Solutions) liquid_waste->waste_container empty_container Empty Containers empty_container->waste_container disposal_co Licensed Hazardous Waste Co. waste_container->disposal_co incineration High-Temperature Incineration disposal_co->incineration

Caption: Disposal workflow for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea waste.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • 911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Retrieved from [Link]

  • University of California, Santa Barbara. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Columbia University. (n.d.). Cyanide Safe Use Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyano-2-methylisothiourea. Retrieved from [Link]

  • European Commission. (n.d.). Fluorinated Greenhouse Gases. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • DBA Italia. (n.d.). Handling Instructions. Retrieved from [Link]

  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (2002, July). HAZARD SUMMARY: Thiourea. Retrieved from [Link]

  • BD Regulatory Documents. (2025, March 14). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyano-1-[4-(trifluoromethyl)phenyl]thiourea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]

  • bioRxiv. (2023, June 26). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. Retrieved from [Link]

  • Annex III. (2010, February 18). Development of methods to quantitatively extract biologically active principles (BAPs) from foods, flavourings and he. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Journal of Drug Design and Medicinal Chemistry. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

  • ARKA. (n.d.). instructions - cyanobacteria. Retrieved from [Link]

  • PMC. (n.d.). 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.